2-bromo-1H-indole
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-bromo-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRQXVPYQGBZON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473105 | |
| Record name | 2-bromo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139409-34-0 | |
| Record name | 2-bromo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-bromo-1H-indole: Synthesis, Characterization, and Application
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Among its many derivatives, 2-bromo-1H-indole stands out as a versatile and highly valuable building block. Its strategic placement of a bromine atom at the 2-position unlocks a wealth of synthetic possibilities, making it a crucial intermediate in the journey toward novel therapeutics and complex organic molecules. This guide provides an in-depth exploration of this compound, from its fundamental properties and characterization to detailed synthetic protocols and key applications in modern organic synthesis.
Core Characteristics of this compound
At its core, this compound is a white to light yellow crystalline powder. A solid understanding of its physicochemical properties is paramount for its effective use in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 139409-34-0 | [1] |
| Molecular Formula | C₈H₆BrN | [1] |
| Molecular Weight | 196.04 g/mol | [1] |
| Appearance | White to light yellow crystal or crystalline powder | |
| Melting Point | Approximately 120-124 °C | |
| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide; low solubility in water. |
Spectroscopic Characterization: The Fingerprint of a Molecule
Accurate characterization is the bedrock of chemical synthesis. Spectroscopic techniques provide an unambiguous "fingerprint" of this compound, ensuring its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound provide a detailed map of its atomic connectivity.
Table 2: ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Specific peak data not explicitly available in search results |
Table 3: ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| Specific peak data not explicitly available in search results |
Note: While specific, fully assigned spectra for this compound were not available in the initial search, the provided tables for related bromoindole derivatives in DMSO-d₆ can offer valuable comparative insights. Researchers should acquire and interpret their own spectra for definitive characterization.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum will exhibit characteristic peaks corresponding to N-H and C-H stretching, as well as aromatic C=C bending vibrations. When preparing a sample for IR analysis using the KBr pellet method, it is crucial to use a sample-to-KBr ratio of approximately 1:100 to 1:200 by weight to obtain a high-quality spectrum.[2][3][4] The presence of moisture can lead to a broad peak around 3450 cm⁻¹, which may obscure the N-H stretch.[2][5]
Table 4: Expected Characteristic IR Absorption Peaks for this compound
| Wavenumber (cm⁻¹) | Vibration |
| ~3400 | N-H stretch |
| 3100-3000 | Aromatic C-H stretch |
| 1600-1450 | Aromatic C=C bending |
| < 700 | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (approximately equal intensity for M and M+2 peaks).
Synthesis of this compound: A Practical Protocol
The direct and selective bromination of indole at the 2-position can be challenging due to the high reactivity of the indole ring, which often leads to polysubstitution or reaction at the more nucleophilic 3-position. A reliable method for the synthesis of this compound involves the use of a milder brominating agent, such as pyridinium tribromide.
Experimental Protocol: Synthesis of this compound from Indole
This protocol outlines a robust procedure for the synthesis of this compound.
Diagram 1: Synthesis of this compound Workflow
Caption: Workflow for the synthesis of this compound.
Materials:
-
Indole
-
Pyridinium tribromide
-
Pyridine (anhydrous)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indole (1.0 equivalent) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridinium tribromide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to decompose any unreacted bromine.
-
Extract the mixture with ethyl acetate (3 x volume of pyridine).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Causality Behind Experimental Choices:
-
Pyridinium tribromide: This reagent is a milder and more selective brominating agent compared to elemental bromine, which helps to minimize the formation of polybrominated byproducts.
-
Pyridine as solvent: Pyridine acts as both a solvent and a base to neutralize the HBr formed during the reaction, which can otherwise lead to side reactions.
-
Inert atmosphere: While not strictly necessary for all brominations, an inert atmosphere helps to prevent oxidation of the indole starting material.
-
Aqueous sodium thiosulfate quench: This is a crucial step to safely neutralize any excess bromine, which is a hazardous and reactive substance.
Reactivity and Applications in Drug Development
The synthetic utility of this compound lies in its ability to participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of diverse aryl, heteroaryl, and amino functionalities at the 2-position of the indole core, providing a powerful platform for the synthesis of compound libraries for drug discovery.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, and it is a cornerstone of modern organic synthesis for the formation of C-C bonds.[1][6]
Diagram 2: Suzuki-Miyaura Coupling of this compound
Caption: General scheme for the Suzuki-Miyaura coupling.
Illustrative Protocol: Suzuki Coupling with 4-Methoxyphenylboronic Acid
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield 2-(4-methoxyphenyl)-1H-indole.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[7] This reaction is exceptionally valuable for synthesizing arylamines, which are prevalent in pharmaceuticals.
Diagram 3: Buchwald-Hartwig Amination of this compound
Caption: General scheme for the Buchwald-Hartwig amination.
Illustrative Protocol: Buchwald-Hartwig Amination with Piperidine
-
In a glovebox or under a strictly inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., XPhos, 0.05 equiv), and a strong base such as sodium tert-butoxide (1.4 equiv).
-
Add this compound (1.0 equiv) and anhydrous toluene.
-
Add piperidine (1.2 equiv) to the mixture.
-
Seal the vessel and heat the reaction to 80-110 °C, monitoring by TLC or LC-MS.
-
After completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase. Purify the residue by column chromatography to obtain 2-(piperidin-1-yl)-1H-indole.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may be irritating to the skin, eyes, and respiratory tract. Operations should be carried out in a well-ventilated fume hood. Avoid contact with strong oxidizing agents and strong bases.
Conclusion
This compound is a pivotal intermediate in organic synthesis, offering a gateway to a vast array of functionalized indole derivatives. Its well-defined physicochemical and spectroscopic properties, coupled with robust synthetic protocols and versatile reactivity in cross-coupling reactions, make it an indispensable tool for chemists in both academic and industrial research. A thorough understanding of its characterization, synthesis, and reactivity, as outlined in this guide, will empower researchers to effectively harness the potential of this valuable building block in the pursuit of new medicines and materials.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. shimadzu.com [shimadzu.com]
- 4. How Do You Prepare Kbr Pellets For Ftir Analysis? Master The Technique For High-Quality Ir Spectra - Kintek Solution [kindle-tech.com]
- 5. azom.com [azom.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
electrophilic substitution of 2-bromo-1H-indole
An In-Depth Technical Guide to the Electrophilic Substitution of 2-Bromo-1H-Indole
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals.[1][2] Among its many derivatives, this compound serves as a uniquely versatile synthetic intermediate. The presence of the bromine atom at the C2 position not only modulates the electronic properties of the ring but also provides a crucial handle for subsequent cross-coupling reactions, unlocking a diverse chemical space.[3] This technical guide provides an in-depth exploration of the electrophilic substitution reactions of this compound. We will dissect the underlying principles governing its reactivity and regioselectivity, present detailed experimental protocols for key transformations, and discuss the synthetic utility of the resulting products for researchers, scientists, and drug development professionals.
Core Principles: Reactivity and Regioselectivity
The indole ring is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic attack.[1][4] The delocalization of the nitrogen lone-pair electrons into the bicyclic system significantly increases the electron density, particularly within the pyrrole ring. Consequently, electrophilic aromatic substitution (EAS) on the indole nucleus is orders of magnitude faster than on benzene.
For an unsubstituted indole, electrophilic attack overwhelmingly occurs at the C3 position.[5][6] The rationale for this pronounced regioselectivity lies in the stability of the resulting cationic intermediate, often referred to as a Wheland intermediate or sigma complex. Attack at C3 allows the positive charge to be delocalized over the nitrogen atom and the benzene ring without disrupting the aromaticity of the latter.[7]
In this compound, the fundamental reactivity pattern remains. The bromine atom at C2 is an ortho-, para-directing deactivator due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. However, the powerful directing influence of the indole nitrogen dominates, ensuring that electrophilic substitution continues to favor the C3 position. Attack at C3 is electronically favored as it leads to a more stable cationic intermediate where the aromaticity of the fused benzene ring is preserved.[7]
Caption: Regioselectivity of electrophilic attack on this compound.
Key Electrophilic Substitution Reactions and Protocols
The C3 position of this compound can be functionalized through a variety of classic electrophilic substitution reactions. The resulting 2-bromo-3-substituted indoles are powerful building blocks, where the C3 substituent defines a vector for biological activity and the C2 bromine serves as a latent site for further complexity-building transformations like Suzuki, Stille, or Buchwald-Hartwig couplings.[3]
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.[8][9] It utilizes a "Vilsmeier reagent," a chloroiminium ion, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[10][11] This electrophile is well-suited for reacting with the activated indole nucleus.
Causality Behind Experimental Choices:
-
Reagents: DMF serves as the source of the formyl group, while POCl₃ activates it to form the electrophilic Vilsmeier reagent.[11]
-
Temperature Control: The initial formation of the Vilsmeier reagent and the subsequent electrophilic attack are performed at 0 °C to control the exothermic nature of the reaction and prevent potential side reactions or degradation of the indole substrate.
-
Workup: The reaction is quenched with an aqueous solution of a mild base like sodium acetate (NaOAc) to hydrolyze the intermediate iminium salt to the final aldehyde product and neutralize the acidic reaction medium.[12]
Experimental Protocol: Synthesis of this compound-3-carbaldehyde
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.1 M), cool the mixture to 0 °C in an ice-water bath under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 1.2-1.5 eq) dropwise to the stirred solution, ensuring the temperature remains below 5-10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a cold aqueous solution of sodium acetate (NaOAc, ~5 eq).[12]
-
Workup: Stir the mixture for 30 minutes, then dilute with water and extract with an organic solvent such as ethyl acetate or diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by silica gel column chromatography or recrystallization to afford the pure this compound-3-carbaldehyde.
Caption: Mechanism of the Vilsmeier-Haack formylation of this compound.
Friedel-Crafts Acylation
Developed by Charles Friedel and James Crafts in 1877, this reaction attaches an acyl group to an aromatic ring.[13] For indoles, the Friedel-Crafts acylation is a direct method to synthesize 3-acylindoles, which are key precursors for many biologically active molecules. The reaction typically involves an acyl chloride or anhydride and a Lewis acid catalyst, such as AlCl₃.[14][15]
Causality Behind Experimental Choices:
-
Catalyst: A Lewis acid (e.g., AlCl₃, FeCl₃) is required to coordinate to the acylating agent, generating a highly electrophilic acylium ion.[16] A stoichiometric amount is often necessary because the product ketone can form a stable complex with the Lewis acid.[13]
-
Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) or carbon disulfide (CS₂) is used to prevent reaction with the Lewis acid catalyst.
-
Regioselectivity: While C3 acylation is dominant, N-acylation can be a competing side reaction. The choice of catalyst and reaction conditions can influence the ratio of C- vs. N-acylation. Using a milder catalyst or a nucleophilic catalyst like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) can favor C3-acylation.[17]
Experimental Protocol: Synthesis of 1-(2-Bromo-1H-indol-3-yl)ethan-1-one
-
Preparation: To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add acetyl chloride (1.1 eq) dropwise under an inert atmosphere.
-
Activation: Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the acylium ion complex.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After addition, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Quenching: Carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl to decompose the aluminum complexes.
-
Workup: Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3-acetyl-2-bromoindole.
| Acylating Agent | Catalyst | Conditions | Yield (%) | Reference |
| Benzoyl chloride | DBN | CH₃CN, rt, 24h | 88 (for 1,2-dimethylindole) | [17] |
| Dichloroacetyl chloride | DBN | CH₃CN, rt, 24h | 79 (for N-methylpyrrole) | [17] |
| Acetic Anhydride | AlCl₃ | DCM, 0°C to rt | Varies | [14] |
Table 1: Representative conditions for Friedel-Crafts acylation on indole derivatives.
Mannich Reaction
The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto an acidic proton located alpha to a carbonyl group, or in this case, onto the electron-rich C3 position of an indole.[18] The reaction involves an aldehyde (typically formaldehyde), a primary or secondary amine, and the active hydrogen compound (this compound).[18][19]
Causality Behind Experimental Choices:
-
Reagent Formation: The amine and formaldehyde first react to form an electrophilic iminium ion (Eschenmoser's salt precursor) in situ.[18][20]
-
Solvent/Acid: The reaction is often carried out in a protic solvent like acetic acid, which facilitates the formation of the iminium ion.
-
Significance: The product, a "Mannich base," is a valuable synthetic intermediate. For instance, gramine (3-(dimethylaminomethyl)indole) can be used as a precursor for tryptophan synthesis. The aminomethyl group is an excellent leaving group in the presence of a nucleophile, allowing for further C3 functionalization.[5]
Experimental Protocol: Synthesis of 1-((2-Bromo-1H-indol-3-yl)methyl)pyrrolidine
-
Preparation: In a round-bottom flask, combine pyrrolidine (1.2 eq) and aqueous formaldehyde (37%, 1.2 eq) in glacial acetic acid. Cool the mixture to 0-5 °C.
-
Substrate Addition: Add this compound (1.0 eq) portion-wise to the stirred solution, maintaining the cool temperature.
-
Reaction: Allow the mixture to stir at room temperature overnight (12-18 hours). Monitor completion by TLC.
-
Workup: Pour the reaction mixture into a beaker of ice water and basify to pH > 10 with a cold NaOH solution.
-
Extraction: Extract the resulting suspension with ethyl acetate or ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain the desired Mannich base.
Caption: General workflow for the Mannich reaction.
Conclusion
This compound stands as a cornerstone intermediate for synthetic and medicinal chemists. Its predictable C3-regioselectivity in electrophilic aromatic substitution reactions allows for the reliable installation of a wide range of functional groups, including formyl, acyl, and aminomethyl moieties. Each of these transformations provides a gateway to novel chemical entities. The true synthetic power of these products is realized when the C2-bromo substituent is leveraged in subsequent metal-catalyzed cross-coupling reactions, enabling the construction of highly complex and diverse molecular architectures. This guide provides the foundational principles and practical methodologies to empower researchers in the rational design and synthesis of next-generation indole-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemtube3d.com [chemtube3d.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 14. Friedel-Crafts Acylation [organic-chemistry.org]
- 15. 傅-克酰基化反应 [sigmaaldrich.cn]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Mannich reaction - Wikipedia [en.wikipedia.org]
- 19. Mannich Reaction [organic-chemistry.org]
- 20. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
The 2-Bromoindole Scaffold: A Privileged Motif in Chemical Biology and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, celebrated for its prevalence in natural products and its versatile role in the development of therapeutic agents. The strategic introduction of a bromine atom at the 2-position of this scaffold gives rise to the 2-bromoindole motif, a privileged structure with a distinct and potent biological activity profile. This technical guide provides a comprehensive exploration of the biological significance of the 2-bromoindole scaffold, delving into its natural origins, multifaceted mechanisms of action, and its burgeoning applications in drug discovery. We will dissect its roles in anticancer, antimicrobial, and quorum sensing inhibition, supported by detailed experimental protocols, quantitative data, and insightful visualizations to empower researchers in their quest for novel therapeutics.
The Genesis of a Privileged Scaffold: 2-Bromoindoles in Nature and Synthesis
The 2-bromoindole scaffold, while less common in terrestrial organisms, is a recurring motif in the chemical arsenals of marine life.[1] Marine invertebrates, such as sponges and tunicates, are particularly rich sources of halogenated indole alkaloids, where the bromine atom is often crucial for their potent biological effects.[1][2] The unique marine environment, with its high concentration of bromide, has driven the evolution of enzymatic pathways capable of incorporating this halogen into complex organic molecules.
Isolation of 2-Bromoindole-Containing Natural Products
The isolation of these precious marine metabolites requires a meticulous and systematic approach to navigate the complex mixtures of natural extracts. The following protocol outlines a general workflow for the isolation of 2-bromoindole alkaloids from a marine sponge, emphasizing the rationale behind each step.
Experimental Protocol: Isolation of a Hypothetical 2-Bromoindole Alkaloid from a Marine Sponge
| Step | Procedure | Rationale & Expert Insights |
| 1. Sample Preparation | Immediately freeze-dry (lyophilize) the collected sponge tissue. Grind the lyophilized tissue into a fine powder. | Lyophilization preserves the chemical integrity of the metabolites by preventing enzymatic degradation. A fine powder maximizes the surface area for efficient solvent extraction. |
| 2. Extraction | Macerate the powdered sponge (100 g) with a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH) (3 x 500 mL) at room temperature for 24 hours per extraction. | The DCM:MeOH solvent system is a common choice for extracting a broad range of metabolites with varying polarities. DCM effectively extracts nonpolar compounds, while MeOH extracts more polar ones. |
| 3. Solvent Partitioning | Concentrate the combined extracts under reduced pressure. Partition the resulting crude extract between n-hexane and 90% aqueous MeOH. | This step separates highly nonpolar lipids and pigments (in the n-hexane layer) from the more polar alkaloids (in the aqueous MeOH layer), simplifying the subsequent purification process. |
| 4. Solid-Phase Extraction (SPE) | Subject the aqueous MeOH fraction to reversed-phase SPE (e.g., C18 cartridge). Elute with a stepwise gradient of decreasingly polar solvents (e.g., water, 20% MeOH, 40% MeOH, 60% MeOH, 80% MeOH, 100% MeOH). | SPE provides a preliminary fractionation based on polarity, enriching the fractions with the compounds of interest and removing interfering substances. |
| 5. High-Performance Liquid Chromatography (HPLC) | Purify the bioactive fractions from SPE using reversed-phase HPLC with a suitable column (e.g., C18) and a gradient elution of acetonitrile and water, often with a trifluoroacetic acid (TFA) modifier. | HPLC is a high-resolution separation technique essential for isolating pure compounds. TFA is added to improve peak shape and resolution by ion-pairing with basic functional groups. |
| 6. Structure Elucidation | Characterize the purified compound using a combination of spectroscopic techniques: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC, HSQC), and X-ray crystallography if suitable crystals can be obtained. | These analytical methods provide detailed information about the molecular weight, elemental composition, and three-dimensional structure of the isolated natural product. |
Diagram: Generalized Workflow for Natural Product Isolation
Caption: A typical workflow for the isolation of 2-bromoindole natural products.
Synthetic Accessibility: Building the 2-Bromoindole Core
The scarcity of natural sources and the desire for structural analogs have spurred the development of efficient synthetic routes to the 2-bromoindole scaffold. The Vilsmeier-Haack and Suzuki coupling reactions are two powerful tools in the synthetic chemist's arsenal for constructing and functionalizing this privileged motif.
Experimental Protocol: Synthesis of 2-Bromo-1H-indole-3-carbaldehyde via Vilsmeier-Haack Reaction
This protocol describes the formylation of 2-bromoindole at the C3 position, a common precursor for further derivatization.[3][4][5]
| Step | Procedure | Rationale & Expert Insights |
| 1. Vilsmeier Reagent Formation | In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), slowly add phosphorus oxychloride (POCl₃) (1.2 eq) to anhydrous N,N-dimethylformamide (DMF) (10 eq) at 0 °C with stirring. | The reaction of POCl₃ and DMF forms the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻, in situ. Anhydrous conditions are crucial to prevent quenching of the reagent. |
| 2. Reaction with 2-Bromoindole | Dissolve 2-bromoindole (1.0 eq) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. | The electron-rich indole ring undergoes electrophilic substitution, with the C3 position being the most reactive site for formylation. |
| 3. Workup | Carefully pour the reaction mixture onto crushed ice and basify with a saturated aqueous solution of sodium carbonate until the pH is ~8-9. | This hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acidic reaction mixture. |
| 4. Isolation and Purification | Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound-3-carbaldehyde. | Recrystallization is a cost-effective method for purifying solid organic compounds. The choice of solvent is critical for obtaining high purity and yield. |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 2-Bromoindole
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds, enabling the introduction of aryl or heteroaryl substituents at the 2-position of the indole ring.[6][7][8][9]
| Step | Procedure | Rationale & Expert Insights |
| 1. Reaction Setup | In an oven-dried Schlenk flask, combine 2-bromoindole (1.0 eq), the desired boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq). | The choice of catalyst and base is critical for reaction efficiency. Pd(PPh₃)₄ is a common and effective catalyst for many Suzuki couplings. The base is required to activate the boronic acid for transmetalation. |
| 2. Solvent and Degassing | Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water). Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-30 minutes. | The solvent system must be able to dissolve all reactants. Degassing is essential to remove oxygen, which can deactivate the palladium catalyst. |
| 3. Reaction | Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). | The reaction time will vary depending on the reactivity of the substrates. |
| 4. Workup and Purification | After the reaction is complete, cool the mixture to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. | The workup procedure removes the inorganic salts and the catalyst. Column chromatography is used to isolate the pure coupled product. |
Diagram: Key Synthetic Transformations of the 2-Bromoindole Scaffold
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Suzuki-Miyaura Cross-Coupling of 2-bromo-1H-indole with Arylboronic Acids
Introduction: The Strategic Importance of 2-Aryl-1H-Indoles
The 2-aryl-1H-indole scaffold is a privileged structural motif, forming the core of numerous pharmacologically active compounds and advanced functional materials.[1][2] Its prevalence in molecules targeting a wide array of biological targets, including protein kinases and apoptosis-regulating proteins, underscores the critical need for efficient and robust synthetic methodologies for its construction.[3] The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and versatile methods for forging carbon-carbon bonds, offering a direct pathway to these valuable compounds from readily available precursors.[4][5][6]
This guide provides an in-depth exploration of the Suzuki-Miyaura coupling between 2-bromo-1H-indole and various arylboronic acids. We will delve into the mechanistic underpinnings of the reaction, present a field-proven, step-by-step protocol, and offer a detailed guide to reaction optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][5] Understanding this cycle is paramount for rational optimization and troubleshooting. The three key steps are oxidative addition, transmetalation, and reductive elimination.[5][7]
-
Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-bromine bond of this compound. This step forms a square-planar Pd(II) complex. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[7] For this compound, this step is generally efficient.
-
Transmetalation : This is often the rate-determining step and involves the transfer of the aryl group from the boron atom to the palladium center. Crucially, the organoborane reagent must be activated by a base.[8] The base reacts with the arylboronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)3]⁻), which then readily transfers its aryl group to the Pd(II) center, displacing the halide.[7]
-
Reductive Elimination : In the final step, the two organic ligands—the indole and the newly transferred aryl group—couple together, forming the desired C-C bond of the 2-aryl-1H-indole product. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][5]
References
- 1. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 2-Amino-1H-indoles
The indole nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals. The introduction of a nitrogen substituent at the C-2 position of the indole scaffold unlocks access to a rich chemical space of novel molecular architectures with significant therapeutic potential. The Buchwald-Hartwig amination has emerged as a powerful and versatile methodology for the construction of these crucial C-N bonds, offering a significant improvement over classical methods which often suffer from harsh reaction conditions and limited substrate scope.[1][2] This guide provides a comprehensive overview of the key considerations and detailed protocols for the successful Buchwald-Hartwig amination of 2-bromo-1H-indole.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3] Understanding this mechanism is crucial for rational optimization of reaction conditions.
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
The cycle commences with the oxidative addition of the this compound to a low-valent palladium(0) complex, forming a Pd(II) intermediate. Subsequently, the amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine, yielding a palladium-amido complex. The final and crucial step is the reductive elimination from this complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.
Key Reaction Parameters for the Amination of this compound
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the catalyst system (palladium precursor and ligand), base, and solvent.
The Palladium Precursor and Ligand System: A Synergistic Partnership
The choice of the palladium source and, more critically, the phosphine ligand is paramount for achieving high catalytic activity and selectivity.
-
Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various palladium precatalysts.[4] Precatalysts, such as those developed by the Buchwald group, are often preferred as they can lead to more consistent formation of the active catalytic species.
-
Ligands: For electron-rich and potentially coordinating substrates like this compound, bulky and electron-rich phosphine ligands are generally the most effective. These ligands promote the crucial oxidative addition and reductive elimination steps while minimizing side reactions.[1]
-
Bulky Biarylphosphines: Ligands such as XPhos , DavePhos , and RuPhos have demonstrated considerable success in the amination of N-H containing heterocycles.[5] DavePhos, in particular, has been noted as a good choice for indole substrates.[5]
-
Bidentate Ligands: While often effective, some bidentate ligands can be less suitable for challenging substrates. However, ligands like BINAP have been successfully employed in certain cases.[1]
-
The Role of the Base: More Than Just a Proton Scavenger
The base plays a critical role in the catalytic cycle by facilitating the deprotonation of the amine coordinated to the palladium center. The choice of base can significantly impact the reaction rate and substrate compatibility.
-
Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are the most commonly employed bases and are often necessary for the amination of less reactive aryl bromides.[2][5] For unprotected this compound, a strong base is typically required.
-
Weaker Bases: For substrates containing base-sensitive functional groups, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ can be utilized, although this may necessitate higher reaction temperatures or longer reaction times.[5]
Solvent Selection: Influencing Solubility and Reactivity
The solvent must be capable of dissolving the reagents and catalyst system while remaining inert to the reaction conditions.
-
Aprotic Polar Solvents: Toluene, dioxane, and THF are the most common solvents for Buchwald-Hartwig aminations.[5]
-
Ethereal Solvents: Dioxane and THF are frequently used and can be particularly effective for certain substrate combinations.
The N-H Proton: To Protect or Not to Protect?
A key consideration for the amination of this compound is the presence of the acidic N-H proton. This proton can potentially coordinate to the palladium catalyst or react with the base, leading to complications.
-
Unprotected Approach: It is often possible, and indeed more atom-economical, to perform the amination on the unprotected this compound. This typically requires the use of a strong base, such as LHMDS or an excess of NaOtBu, to deprotonate both the amine nucleophile and the indole nitrogen.[6]
-
N-Protection Strategy: In cases where the unprotected substrate leads to low yields or complex reaction mixtures, protection of the indole nitrogen can be a viable strategy. Common protecting groups for indoles include:
-
Sulfonyl Groups: Tosyl (Ts) or benzenesulfonyl (Bs) groups are robust and can be readily installed and removed.
-
Carbamates: tert-Butoxycarbonyl (Boc) is a widely used protecting group that is stable to many reaction conditions and easily removed under acidic conditions.
-
Simple Alkyl Groups: A methyl or benzyl group can also be used, though their removal may require harsher conditions.
-
The decision to use a protecting group should be made based on the specific amine being coupled and the overall synthetic strategy. For simple, robust amines, the unprotected route is often preferred. For more complex or sensitive amines, an N-protection strategy may provide a more reliable outcome.
Experimental Protocols
The following protocols provide a starting point for the Buchwald-Hartwig amination of this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for the Amination of Unprotected this compound
Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, DavePhos)
-
Base (e.g., NaOtBu, LHMDS)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium precursor (typically 1-5 mol%), the phosphine ligand (typically 1.2-1.5 times the moles of palladium), and the base (typically 1.4-2.2 equiv).
-
Seal the flask with a septum and evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add the anhydrous solvent via syringe.
-
Add the amine (typically 1.1-1.5 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Amination of this compound
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.
Procedure:
-
In a microwave-safe vial, combine this compound (1.0 equiv), the palladium precursor (2-5 mol%), the phosphine ligand (1.2-1.5 times the moles of palladium), the base (1.4-2.2 equiv), and the amine (1.1-1.5 equiv).
-
Add the anhydrous solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).
-
After cooling, work up and purify the product as described in Protocol 1.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the Buchwald-Hartwig amination of this compound with various amines. Note that these are starting points and optimization may be required.
| Amine Type | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Alkylamine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-24 | 70-90 |
| Secondary Alkylamine | Pd₂(dba)₃ (1.5) | DavePhos (3.6) | LHMDS (2.0) | THF | 80 | 8-16 | 75-95 |
| Primary Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16-24 | 65-85 |
| Secondary Aniline | Pd₂(dba)₃ (2) | RuPhos (4.8) | NaOtBu (1.5) | Toluene | 100 | 12-24 | 60-80 |
Troubleshooting and Side Reactions
Even with optimized protocols, challenges can arise. Understanding potential side reactions is key to effective troubleshooting.
-
Hydrodehalogenation: The replacement of the bromine atom with a hydrogen is a common side reaction, particularly with primary amines.[2] This can often be minimized by using bulkier phosphine ligands and carefully controlling the reaction temperature.
-
Homocoupling of the Amine: This can occur, especially with primary amines, leading to the formation of diarylamines. Using a slight excess of the bromoindole can sometimes suppress this side reaction.
-
C-3 Arylation/Amination: While the C-2 position is generally more reactive in Buchwald-Hartwig amination, competitive reaction at the C-3 position can occur, especially with unprotected indoles. Careful selection of the ligand and reaction conditions can often control the regioselectivity.
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading, using a more active ligand, or switching to a stronger base. Degassing the solvent thoroughly to remove oxygen is also crucial.
Conclusion
The Buchwald-Hartwig amination is a robust and highly valuable tool for the synthesis of 2-amino-1H-indole derivatives. By carefully considering the interplay between the palladium precursor, ligand, base, and solvent, researchers can effectively construct a wide range of C-N bonds at the C-2 position of the indole core. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this powerful transformation in the pursuit of novel therapeutics and functional materials.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Heck Reaction of 2-Bromo-1H-indole
Abstract
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted olefins.[1] This reaction is of paramount importance for the functionalization of heterocyclic scaffolds, particularly the indole nucleus, which is a privileged structure in a vast array of pharmaceuticals and natural products. This guide provides a detailed examination of the Heck reaction conditions specifically tailored for 2-bromo-1H-indole. We will explore the mechanistic underpinnings, dissect the critical roles of catalysts, ligands, bases, and solvents, and present actionable, step-by-step protocols for researchers in synthetic chemistry and drug development.
Mechanistic Rationale: The Pd(0)/Pd(II) Catalytic Cycle
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The Heck reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[2][3] For this compound, the cycle involves four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a square planar Pd(II) complex. This is often the rate-limiting step for aryl bromides.[1][2]
-
Olefin Coordination & Migratory Insertion: The alkene coordinates to the palladium center. Subsequently, the indole group migrates to one of the olefinic carbons in a syn-addition, forming a new carbon-carbon bond and a σ-alkyl Pd(II) intermediate.[2][4]
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the final substituted alkene product and a palladium-hydride species. This step establishes the stereochemistry of the new double bond, which is typically trans.[2][3][5]
-
Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the generated hydrobromic acid (HBr) and facilitate the reductive elimination of HX from the palladium-hydride complex. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][2][3]
For indole substrates, a key consideration is the potential for the indole nitrogen to coordinate with the palladium center, which can sometimes inhibit or "poison" the catalyst.[6] Ensuring high-purity starting materials and carefully selecting ligands can mitigate this effect.
Figure 1: The catalytic cycle for the Heck reaction of this compound.
Optimizing Reaction Parameters: A Guide to Component Selection
The success of the Heck reaction hinges on the judicious selection of its components. Each element plays a distinct role, and the optimal combination depends on the specific alkene coupling partner and desired reaction efficiency.
Palladium Precatalyst
The precatalyst is the source of the active Pd(0) species. While Pd(0) complexes like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be used directly, they are often air-sensitive. More commonly, stable Pd(II) salts are used, which are reduced in situ to Pd(0).
-
Palladium(II) Acetate (Pd(OAc)₂): This is the most common and versatile precatalyst. It is air-stable, relatively inexpensive, and efficiently reduced to Pd(0) in the presence of phosphine ligands or amine bases.[2]
-
Palladium(II) Chloride (PdCl₂): Another viable, though sometimes less soluble, Pd(II) source.
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A stable Pd(0) source, often used in combination with specific ligands for challenging transformations.
Expert Insight: For general screening and optimization with this compound, Pd(OAc)₂ is the recommended starting point due to its high reactivity, stability, and broad compatibility.
Ligands: The Catalyst's Control System
Ligands are critical for stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black, and modulating its reactivity and selectivity.[6]
-
Monodentate Phosphines: Triphenylphosphine (PPh₃) is the classic ligand for the Heck reaction.[1] For electron-rich heteroaryl bromides like 2-bromoindole, slightly more electron-donating and bulkier ligands like tri(o-tolyl)phosphine (P(o-tol)₃) can enhance the rate of oxidative addition.
-
Biaryl Phosphines & N-Heterocyclic Carbenes (NHCs): For particularly challenging couplings, bulky, electron-rich ligands such as SPhos, XPhos, or NHC ligands (e.g., IPr, IMes) can dramatically improve catalyst performance and allow for lower catalyst loadings.[7][8]
-
Ligandless Conditions: In some cases, particularly with highly polar aprotic solvents like DMF or NMP and under microwave irradiation, the Heck reaction can proceed efficiently without an added phosphine ligand.[9][10] This simplifies purification but increases the risk of catalyst decomposition. Anionic palladium species are thought to be key intermediates in these reactions.[9][11]
Expert Insight: Start with PPh₃ (2-4 mol% relative to Pd). If reactivity is low, consider switching to a bulkier phosphine like P(o-tol)₃ or a biaryl phosphine ligand.
The Essential Role of the Base
A stoichiometric amount of base is required to accept the proton during the final catalyst regeneration step.[2][12] The choice of base is often linked to the solvent and temperature.
-
Inorganic Bases: Potassium carbonate (K₂CO₃), sodium acetate (NaOAc), and cesium carbonate (Cs₂CO₃) are commonly used, especially in polar aprotic solvents at high temperatures.[1][12] K₂CO₃ is a robust and cost-effective choice.
-
Organic Amine Bases: Triethylamine (Et₃N) and N,N-diisopropylethylamine (DIPEA) are classic choices, particularly in solvents like acetonitrile or when running the reaction neat.[1]
Expert Insight: For reactions in DMF or DMAc, K₂CO₃ is a reliable first choice. For reactions in acetonitrile, Et₃N is standard.
Solvents, Temperature, and Technology
The reaction medium and energy input are critical for success.
-
Solvents: High-boiling polar aprotic solvents are the standard for Heck reactions involving aryl bromides. DMF , DMAc , NMP , and acetonitrile are excellent choices as they effectively solvate the palladium complexes.[12] For green chemistry applications, aqueous systems using water-soluble ligands have also been developed.[13]
-
Temperature: Thermal energy is typically required to drive the reaction, with temperatures ranging from 80 °C to 140 °C .[8] The specific temperature depends on the reactivity of the alkene and the stability of the catalytic system.
-
Microwave Irradiation: This technology is a powerful tool for accelerating the Heck reaction.[14][15] Microwave heating can reduce reaction times from many hours to mere minutes, often leading to cleaner reactions and higher yields by minimizing thermal decomposition pathways.[10][16]
Summary of Recommended Conditions
The following table summarizes starting points for the Heck coupling of this compound with common alkenes like acrylates and styrenes.
| Component | Conventional Heating | Microwave-Assisted | Rationale & Comments |
| Aryl Halide | This compound (1.0 eq) | This compound (1.0 eq) | The primary substrate. Ensure high purity. |
| Alkene | Acrylate or Styrene (1.2-1.5 eq) | Acrylate or Styrene (1.2-1.5 eq) | A slight excess of the alkene drives the reaction to completion. |
| Pd Precatalyst | Pd(OAc)₂ (1-5 mol%) | Pd(OAc)₂ (1-5 mol%) | A robust and reliable palladium source. |
| Ligand | PPh₃ or P(o-tol)₃ (2-10 mol%) | Often Ligandless or PPh₃ (2-10 mol%) | Ligands stabilize the catalyst. Ligandless is feasible with MW. |
| Base | K₂CO₃ or Et₃N (2.0-3.0 eq) | K₂CO₃ or NaOAc (2.0-3.0 eq) | Essential for catalyst turnover. Choice depends on solvent. |
| Solvent | DMF, DMAc, or MeCN | DMF or DMAc | High-boiling polar aprotic solvents are preferred. |
| Temperature | 80 - 120 °C | 100 - 150 °C | Higher temperatures are needed for the less reactive bromide. |
| Time | 4 - 24 hours | 10 - 45 minutes | Monitor by TLC/LC-MS. MW offers significant time savings. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies. Always perform reactions under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the catalyst and ligands.
Figure 2: General workflow for performing the Heck reaction.
Protocol 1: Classical Heck Coupling with Ethyl Acrylate
This protocol describes a standard method using conventional heating.
Materials:
-
This compound (e.g., 196 mg, 1.0 mmol)
-
Ethyl acrylate (e.g., 165 µL, 1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (e.g., 4.5 mg, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (e.g., 21 mg, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (e.g., 276 mg, 2.0 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous DMF (previously degassed by sparging with argon for 20 minutes) via syringe.
-
Add the ethyl acrylate via syringe and begin vigorous stirring.
-
Heat the reaction mixture to 100 °C in an oil bath.
-
Maintain the temperature and stirring for 12-18 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel to afford the desired product, (E)-ethyl 3-(1H-indol-2-yl)acrylate.
Protocol 2: Microwave-Assisted Ligandless Heck Coupling with Styrene
This protocol offers a rapid, ligand-free alternative suitable for many substrates.
Materials:
-
This compound (e.g., 98 mg, 0.5 mmol)
-
Styrene (e.g., 75 µL, 0.65 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (e.g., 5.6 mg, 0.025 mmol, 5 mol%)
-
Sodium acetate (NaOAc) (e.g., 82 mg, 1.0 mmol)
-
N,N-Dimethylacetamide (DMAc), anhydrous (2 mL)
Procedure:
-
To a 5 mL microwave reaction vial equipped with a small magnetic stir bar, add this compound, Pd(OAc)₂, and NaOAc.
-
Add anhydrous DMAc followed by styrene.
-
Seal the vial with a crimp cap.
-
Place the vial in the cavity of a microwave reactor.
-
Heat the reaction mixture to 140 °C and hold for 20 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature using compressed air.
-
Open the vial and transfer the contents to a separatory funnel, diluting with ethyl acetate (15 mL) and water (15 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography to yield the product, (E)-2-styryl-1H-indole.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Impure reagents/solvents. 3. Insufficient temperature. 4. Catalyst poisoning by indole.[6] | 1. Use fresh Pd(OAc)₂ and ensure inert atmosphere. 2. Use anhydrous, degassed solvents and purified starting materials. 3. Increase temperature in 10 °C increments. 4. Consider N-protection of the indole if the problem persists. |
| Formation of Palladium Black | Catalyst aggregation and decomposition.[6] | 1. Increase ligand-to-palladium ratio (e.g., PPh₃:Pd from 4:1 to 8:1). 2. Ensure the reaction is well-stirred and avoid excessive temperatures. 3. Use high-purity, degassed solvents to remove oxygen.[6] |
| Product Isomerization | Reversible β-hydride elimination/re-addition. | 1. Lower reaction temperature if possible. 2. Minimize reaction time once the starting material is consumed. |
Conclusion
The Heck reaction of this compound is a robust and highly versatile method for synthesizing valuable 2-vinylindole derivatives. Success relies on a systematic approach to optimizing the interplay between the palladium source, ligand, base, and solvent system. While classical thermal methods are effective, microwave-assisted protocols offer a significant acceleration in reaction rates and can enable ligand-free conditions, providing a more efficient and sustainable synthetic route. By understanding the mechanistic principles and key parameters outlined in this guide, researchers can effectively troubleshoot and apply this powerful transformation in their synthetic endeavors.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. odinity.com [odinity.com]
- 6. benchchem.com [benchchem.com]
- 7. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 10. researchgate.net [researchgate.net]
- 11. Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Microwave promoted Heck reactions using an oligo(ethylene glycol)-bound SCS palladacycle under thermomorphic conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation [scirp.org]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-1H-indole
Abstract
The indole scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous natural products and synthetic pharmaceuticals. Functionalization at the C2-position is a critical strategy for modulating the biological activity of these compounds. Palladium-catalyzed cross-coupling reactions have emerged as the premier method for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position, offering unparalleled efficiency, scope, and functional group tolerance. This guide provides an in-depth analysis and detailed protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of 2-bromo-1H-indole. It addresses the critical role of N-protection, provides step-by-step experimental procedures, and offers insights into reaction optimization and troubleshooting, tailored for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of C2-Functionalized Indoles
The indole nucleus is a cornerstone of modern pharmacology. The ability to precisely install diverse substituents at the 2-position of the indole ring allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Traditional methods for C2-functionalization often lack generality or require harsh conditions. In contrast, palladium-catalyzed cross-coupling reactions provide a mild and robust platform for introducing aryl, heteroaryl, alkyl, alkynyl, and amino moieties, thereby enabling access to vast chemical libraries for drug discovery programs.[1]
This document serves as a practical guide, grounded in established literature, to empower researchers to effectively implement these powerful transformations. We will delve into the mechanistic underpinnings of each reaction, the rationale behind the selection of catalysts, ligands, and bases, and the critical considerations for substrate protection.
The Gatekeeper: The Imperative of Indole N-H Protection
The acidic N-H proton of the indole ring (pKa ≈ 17) presents a significant challenge in cross-coupling chemistry. In the presence of the strong bases required for many coupling reactions, the unprotected indole nitrogen can be deprotonated. This N-anion can then coordinate to the palladium center, leading to catalyst inhibition or undesired side reactions.[2] Furthermore, the unprotected N-H can interfere with the catalytic cycle in other ways, such as promoting side reactions or altering the electronic properties of the substrate.[3]
Therefore, protection of the indole nitrogen is not merely recommended; it is often essential for achieving high yields and clean conversions. The choice of protecting group is dictated by its stability to the coupling conditions and the ease of its removal post-transformation.
-
Electron-withdrawing groups like tosyl (Ts) and tert-butyloxycarbonyl (Boc) are most common. They decrease the electron density of the indole ring, enhancing its stability and often improving reactivity in the oxidative addition step.[4][5]
-
Bulky groups like 2-(trimethylsilyl)ethoxymethyl (SEM) can also be effective.
Protocol 2.1: General Procedure for N-Tosylation of this compound
This protocol is adapted from standard procedures for indole N-protection.[6]
-
Preparation: To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.). Dissolve in anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) (approx. 0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes. The solution should become homogeneous as the sodium salt of the indole forms.
-
Addition of Tosyl Chloride: Add p-toluenesulfonyl chloride (TsCl, 1.1 equiv.) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude N-tosyl-2-bromo-1H-indole by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2.2: General Procedure for N-Boc Protection of this compound
This protocol uses di-tert-butyl dicarbonate for protection.[7]
-
Preparation: To a flask, add this compound (1.0 equiv.), di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.), and 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.).
-
Solvent: Dissolve the solids in a suitable solvent such as THF, acetonitrile, or dichloromethane (approx. 0.2 M).
-
Reaction: Stir the solution at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Redissolve the residue in ethyl acetate and wash with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds, coupling an organohalide with a boronic acid or ester.[8] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acid building blocks.[9][10]
Mechanism and Key Components
The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the 2-bromoindole. This is often the rate-limiting step.[8]
-
Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[11]
-
Reductive Elimination: The two organic fragments are coupled, forming the C-C bond and regenerating the Pd(0) catalyst.[11]
// Invisible edge for layout edge [style=invis]; oa_complex -> boronate; } caption [label="Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.", shape=plaintext, fontsize=10];
Recommended Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized starting point for the coupling of N-protected 2-bromoindole with an arylboronic acid.[2][12]
| Component | Role | Typical Reagents | Typical Loading |
| Substrate | Electrophile | N-Ts- or N-Boc-2-bromo-1H-indole | 1.0 equiv. |
| Coupling Partner | Nucleophile | Aryl- or Heteroarylboronic Acid | 1.2 - 1.5 equiv. |
| Palladium Source | Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | 1 - 5 mol% |
| Ligand | Stabilizer/Activator | SPhos, XPhos, PPh₃, RuPhos | 1.1 - 2.2 x Pd loading |
| Base | Boronate Activation | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0 - 3.0 equiv. |
| Solvent | Medium | Dioxane/H₂O, Toluene, DMF | 0.1 - 0.2 M |
Experimental Procedure:
-
Setup: To a flame-dried Schlenk flask or microwave vial, add N-protected this compound (1.0 equiv.), the boronic acid (1.5 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., SPhos, 4.4 mol%).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of Dioxane:Water) via syringe to achieve a final concentration of ~0.1 M with respect to the bromoindole.
-
Heating: Place the reaction mixture in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a transformative reaction that enables the formation of C-N bonds by coupling aryl halides with amines.[1][13] This method has largely replaced harsher classical techniques and is indispensable for synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals.
Mechanism and Key Components
Similar to the Suzuki coupling, the mechanism involves a Pd(0)/Pd(II) catalytic cycle.[1][14]
-
Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the 2-bromoindole.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a strong base deprotonates the amine to form a palladium amido complex.
-
Reductive Elimination: The C-N bond is formed via reductive elimination, yielding the 2-aminoindole product and regenerating the Pd(0) catalyst.
// Invisible edge for layout edge [style=invis]; oa_complex -> amine; } caption [label="Fig. 2: Simplified Buchwald-Hartwig Catalytic Cycle.", shape=plaintext, fontsize=10];
Recommended Protocol: Buchwald-Hartwig Amination
The choice of ligand is critical in Buchwald-Hartwig aminations, with bulky, electron-rich phosphines often giving the best results.[15][16]
| Component | Role | Typical Reagents | Typical Loading |
| Substrate | Electrophile | N-Ts- or N-Boc-2-bromo-1H-indole | 1.0 equiv. |
| Coupling Partner | Nucleophile | Primary or Secondary Amine | 1.1 - 1.5 equiv. |
| Palladium Source | Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃ | 1 - 5 mol% |
| Ligand | Key for Reactivity | XPhos, RuPhos, BrettPhos, BINAP | 1.1 - 2.2 x Pd loading |
| Base | Amine Deprotonation | NaOt-Bu, KOt-Bu, LHMDS, Cs₂CO₃ | 1.5 - 2.5 equiv. |
| Solvent | Medium | Toluene, Dioxane, THF | 0.1 - 0.2 M |
Experimental Procedure:
-
Setup: In a glovebox, charge an oven-dried vial or Schlenk tube with the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., RuPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv.).
-
Reagent Addition: Add the N-protected this compound (1.0 equiv.). If the amine is a solid, add it at this stage. Seal the vessel.
-
Solvent/Amine Addition: Remove the vessel from the glovebox. Add anhydrous, degassed solvent (e.g., Toluene) via syringe. If the amine (1.2 equiv.) is a liquid, add it now via syringe.
-
Heating: Place the reaction mixture in a preheated oil bath at 90-110 °C.
-
Monitoring: Stir vigorously and monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool to room temperature and dilute with ethyl acetate. Filter through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
C-C Triple Bond Formation: The Sonogashira Coupling
The Sonogashira coupling provides a direct route to 2-alkynylindoles by reacting 2-bromoindole with a terminal alkyne.[16][17] This reaction typically employs a dual catalytic system of palladium and copper(I).[18]
Mechanism and Key Components
The reaction involves two interconnected catalytic cycles.[19][20]
-
Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, it begins with the oxidative addition of the 2-bromoindole to a Pd(0) species.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the arylpalladium(II) complex. The final step is reductive elimination from the palladium center to afford the 2-alkynylindole product.[17]
// Invisible edge for layout edge [style=invis]; oa_complex -> cu_acetylide; } caption [label="Fig. 3: Simplified Sonogashira Catalytic Cycle.", shape=plaintext, fontsize=10];
Recommended Protocol: Sonogashira Coupling
Copper-free conditions have also been developed, which can be advantageous for preventing alkyne homocoupling (Glaser coupling).[10] The following is a standard copper-co-catalyzed protocol.[21]
| Component | Role | Typical Reagents | Typical Loading |
| Substrate | Electrophile | N-Ts- or N-Boc-2-bromo-1H-indole | 1.0 equiv. |
| Coupling Partner | Nucleophile | Terminal Alkyne | 1.1 - 2.0 equiv. |
| Palladium Source | Pre-catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | 1 - 5 mol% |
| Copper Source | Co-catalyst | Copper(I) Iodide (CuI) | 0.5 - 10 mol% |
| Ligand | Stabilizer (optional) | PPh₃, X-Phos | 2 - 10 mol% |
| Base | Deprotonation | Triethylamine (TEA), Diisopropylamine | 2.0 - 5.0 equiv. (can be solvent) |
| Solvent | Medium | THF, DMF, Toluene | 0.1 - 0.5 M |
Experimental Procedure:
-
Setup: To a Schlenk flask, add the N-protected this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper co-catalyst (CuI, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagents: Add anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., triethylamine, 3.0 equiv.) and the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) as required.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or diethyl ether and filter through a pad of Celite® to remove insoluble salts.
-
Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Deprotection of the Indole Nitrogen
The final step after a successful cross-coupling is the removal of the N-protecting group to yield the free indole.
-
Tosyl (Ts) Group Removal: Can be challenging. A mild method involves using cesium carbonate in a THF/methanol mixture.[22] Stronger basic hydrolysis (e.g., NaOH in refluxing ethanol) is also common but may not be compatible with sensitive functional groups.
-
Boc Group Removal: Typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature. A milder method uses oxalyl chloride in methanol.[4]
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. Below is a summary of common issues and potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (Pd(0) oxidized to Pd black)- Insufficiently strong base- Poor ligand choice- Low reaction temperature | - Ensure rigorous degassing of solvents.- Use a pre-catalyst or add a reducing agent.- Screen stronger bases (e.g., K₃PO₄ instead of K₂CO₃).- Screen bulkier, more electron-rich ligands.- Increase reaction temperature. |
| Dehalogenation of Starting Material | The Ar-Pd(II)-X intermediate is reduced before coupling. | - Use a less hydrogen-donating solvent.- Change the base (e.g., avoid alkoxides if possible).- Lower the reaction temperature. |
| Protodeborylation (Suzuki) | Hydrolysis of the boronic acid starting material. | - Use anhydrous solvents if possible.- Use boronic esters (e.g., pinacol esters) which are more stable.- Use KF as the base, which can be used under anhydrous conditions.[10] |
| Homocoupling of Coupling Partner | - (Suzuki): Oxidative conditions leading to boronic acid homocoupling.- (Sonogashira): Glaser coupling catalyzed by copper. | - Ensure thorough degassing.- For Sonogashira, reduce the amount of CuI catalyst or switch to a copper-free protocol.[10] |
| Difficult Deprotection | The protecting group is too robust for the substrate's other functional groups. | - Plan the synthesis with a more labile protecting group.- Screen milder deprotection conditions (e.g., Cs₂CO₃ for tosyl, oxalyl chloride for Boc).[4][22] |
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of C2-functionalized indoles. A judicious choice of N-protecting group, catalyst system, and reaction conditions is paramount for success. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions offer complementary and powerful strategies for accessing a wide diversity of indole analogues. The protocols and insights provided herein offer a robust framework for researchers to confidently apply these reactions, accelerating the discovery and development of novel therapeutics.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Indole Analogues of the Natural Schweinfurthins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sciencemadness Discussion Board - Protecting weak secondary amines - driving me crazy! - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. byjus.com [byjus.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. name-reaction.com [name-reaction.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 16. research.rug.nl [research.rug.nl]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. jk-sci.com [jk-sci.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
Application Notes & Protocols: Palladium-Catalyzed Synthesis of 2-Aryl-1H-indoles from 2-Bromo-1H-indole
Abstract
The 2-aryl-1H-indole scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and advanced organic materials.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-aryl-1H-indoles, starting from the readily accessible 2-bromo-1H-indole. We will delve into the mechanistic intricacies, parameter optimization, and step-by-step execution of the most robust and widely adopted palladium-catalyzed cross-coupling methodologies, primarily focusing on the Suzuki-Miyaura and Stille reactions. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage these powerful transformations.
Introduction: The Significance of 2-Aryl-1H-indoles
The indole nucleus is a cornerstone of heterocyclic chemistry, but its decoration at the C2 position with an aryl moiety unlocks a vast chemical space with profound biological implications.[1][2] Molecules incorporating this motif have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antidiabetic properties.[1] The direct arylation of the indole core can be challenging due to the electron-rich nature of the heterocycle, often leading to issues with regioselectivity.[1] Starting with a pre-functionalized substrate like this compound provides a reliable and regioselective entry point for introducing aryl groups via transition-metal catalysis. Among the various methods, palladium-catalyzed cross-coupling reactions stand out for their efficiency, mild conditions, and broad functional group tolerance.[4][5]
Strategic Overview: Palladium-Catalyzed C-C Bond Formation
The transformation of this compound to 2-aryl-1H-indoles is predominantly achieved through palladium-catalyzed cross-coupling reactions. These reactions share a common catalytic cycle but differ in the nature of the organometallic nucleophile. The most prominent methods include:
-
Suzuki-Miyaura Coupling: Utilizes organoboron reagents (boronic acids or esters). It is favored for its operational simplicity, the low toxicity of boron byproducts, and its compatibility with aqueous conditions.[4]
-
Stille Coupling: Employs organostannane reagents. While the toxicity of tin compounds is a significant drawback, the Stille reaction is highly versatile and often succeeds where other methods fail due to the stability and reactivity of the organostannane partner.[6][7][8]
-
Heck Coupling: Involves the reaction of an aryl halide with an alkene.[9][10] While not a direct arylation in the same vein as Suzuki or Stille, it represents a related and powerful C-C bond-forming strategy catalyzed by palladium.[9][10][11][12]
This guide will focus primarily on the Suzuki-Miyaura and Stille couplings as the most direct and widely applied methods for this specific transformation.
The Suzuki-Miyaura Coupling: A Practical Guide
The Suzuki-Miyaura reaction is the workhorse for C(sp²)–C(sp²) bond formation.[4][13] It involves the coupling of an organohalide (this compound) with an organoboron species (arylboronic acid) in the presence of a base and a palladium(0) catalyst.[4][14]
The Catalytic Cycle: A Mechanistic Deep Dive
Understanding the mechanism is crucial for rational optimization and troubleshooting. The generally accepted cycle consists of three key steps:[4][13]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-limiting step.[13][15] Bulky, electron-rich phosphine ligands are known to facilitate this process.[16][17][18]
-
Transmetalation: The aryl group is transferred from the boron atom to the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex.[16][19]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the desired 2-aryl-1H-indole product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[13][16]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Parameter Optimization
The success of a Suzuki-Miyaura coupling hinges on the careful selection of several components:
-
Palladium Precatalyst: Sources like Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃ are common.[13] Pd(OAc)₂ and Pd₂(dba)₃ are air-stable Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) species.
-
Ligand: The choice of phosphine ligand is critical.[16][17] Bulky, electron-rich dialkylbiaryl phosphines (e.g., SPhos, XPhos) are highly effective as they stabilize the monoligated Pd(0) species, promote oxidative addition, and facilitate reductive elimination.[17][18] For many standard couplings, triphenylphosphine (PPh₃) is sufficient.
-
Base: An inorganic base is essential for the transmetalation step.[14] Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common. The choice can influence reaction rate and side reactions.[14]
-
Solvent: A mixture of an organic solvent and water is typical. Common choices include Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O. The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the boronate species.
-
N-H Protection: The indole N-H is acidic and can sometimes interfere with the catalytic cycle. While many couplings proceed on the unprotected indole, N-protection (e.g., with Boc, Ts, or SEM groups) can improve yields and consistency, especially with complex substrates.[20][21]
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of various arylboronic acids with this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the flask against a positive flow of inert gas.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL Dioxane, 1 mL Water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure 2-aryl-1H-indole.
Tabulated Examples & Troubleshooting
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | DMF/H₂O | 90 | 8 | ~92 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃/SPhos (1.5) | K₃PO₄ | Toluene/H₂O | 100 | 16 | ~85 |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | DME/H₂O | 85 | 2 | ~88[22] |
Common Issues & Solutions:
-
Low Yield/No Reaction: Ensure the reaction is strictly anaerobic. Check the quality of the catalyst, base, and solvents. Consider a more active ligand system (e.g., XPhos).
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen, can be problematic.[23][24][25] It is often base-catalyzed.[25] Using a milder base (e.g., KF), lower temperatures, or "slow-release" boronic acid derivatives like MIDA boronates can mitigate this issue.[23][26]
-
Homocoupling: Formation of biaryl products from the boronic acid can occur. This is often mediated by Pd(II) species and can be suppressed by ensuring efficient reduction to the active Pd(0) catalyst.[25]
The Stille Coupling: An Alternative Approach
The Stille reaction offers a powerful alternative, coupling this compound with an organostannane (Ar-SnR₃).[6][7]
Mechanism and Key Considerations
The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Advantages: Organostannanes are often stable to air and moisture and are unreactive to many functional groups tolerated less by more reactive organometallics.[6] This can make Stille coupling the method of choice for complex molecule synthesis.
-
Disadvantages: The primary drawback is the high toxicity of organotin compounds and the difficulty in removing tin byproducts during purification.[6][8]
General Protocol for Stille Coupling
Materials:
-
This compound
-
Arylstannane (e.g., Aryl-SnBu₃, 1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Solvent (e.g., Toluene or DMF, anhydrous)
-
Optional: Additives like LiCl or Cu(I) salts.
Procedure:
-
Setup: Combine this compound (1.0 mmol) and the palladium catalyst (0.02 mmol, 2 mol%) in a flame-dried, inert-atmosphere flask.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., Toluene, 5 mL), followed by the arylstannane (1.1 mmol) via syringe.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) until the starting material is consumed (monitor by TLC/LC-MS).
-
Workup & Purification: Cool the reaction. Dilute with a suitable solvent like diethyl ether and wash with an aqueous KF solution (to precipitate tin salts) and brine. Dry, concentrate, and purify by column chromatography.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
The synthesis of 2-aryl-1H-indoles from this compound is a well-established transformation that is critical for drug discovery and materials science. The Suzuki-Miyaura coupling is generally the method of first choice due to its mild conditions, low toxicity, and broad applicability. For challenging substrates or where orthogonality is required, the Stille coupling provides a powerful, albeit more hazardous, alternative. By understanding the underlying mechanisms and carefully selecting the reaction parameters—catalyst, ligand, base, and solvent—researchers can reliably and efficiently access a diverse library of these valuable compounds.
References
- 1. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Stille Coupling [organic-chemistry.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. Combining Zn Ion Catalysis with Homogeneous Gold Catalysis: An Efficient Annulation Approach to N-Protected Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protodeboronation - Wikipedia [en.wikipedia.org]
- 24. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Synthesis of 2-Amino-1H-indoles via Transition Metal-Catalyzed Amination of 2-Bromo-1H-indole
Abstract
The 2-amino-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds and pharmaceutical agents. Its synthesis, however, can be challenging. This application note provides a comprehensive guide for researchers and drug development professionals on the preparation of 2-amino-1H-indoles from the readily available starting material, 2-bromo-1H-indole. We present detailed protocols and mechanistic insights for two primary, robust methods: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The discussion emphasizes the rationale behind the selection of catalysts, ligands, bases, and reaction conditions, offering a framework for reaction optimization and troubleshooting.
Introduction: The Significance of the 2-Aminoindole Moiety
The indole ring system is a cornerstone of heterocyclic chemistry, and its derivatives exhibit a vast range of biological activities. Among these, 2-aminoindoles are particularly significant structural motifs. Their unique electronic and structural properties allow them to act as versatile pharmacophores, engaging with a variety of biological targets. The development of efficient and scalable synthetic routes to access this scaffold is therefore of paramount importance for advancing drug discovery programs.
Historically, the direct amination of halo-indoles presented significant hurdles, often requiring harsh reaction conditions and suffering from limited substrate scope. The advent of modern transition metal-catalyzed cross-coupling reactions has revolutionized this field. Specifically, the Buchwald-Hartwig amination has emerged as a powerful tool for forming C-N bonds, offering mild conditions and broad functional group tolerance.[1] This guide focuses on the practical application of these state-of-the-art methods to the synthesis of 2-aminoindoles from this compound.
Mechanistic Overview: The Buchwald-Hartwig Amination Cycle
The Buchwald-Hartwig amination is the cornerstone of modern C-N bond formation.[2] Understanding its catalytic cycle is critical for rational optimization and troubleshooting. The reaction is catalyzed by a Palladium(0) complex, which is typically generated in situ from a Palladium(II) precatalyst. The cycle involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
The choice of ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands are often employed to stabilize the palladium catalyst, facilitate the oxidative addition and accelerate the final reductive elimination step.[3][4]
Caption: Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.
Core Methodologies and Protocols
Two primary catalytic systems are recommended for the amination of this compound: Palladium-based and Copper-based systems. The choice between them often depends on the specific amine, functional group tolerance required, and cost considerations.
Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This is generally the most versatile and high-yielding method, compatible with a wide range of primary and secondary amines. The key to success lies in the judicious selection of the palladium source, ligand, and base. For heteroaryl halides like 2-bromoindole, ligands such as Xantphos or bulky biaryl phosphine ligands are often critical for achieving high efficiency.[1][5]
Protocol 1: General Procedure for Pd-Catalyzed Amination
Materials & Reagents:
| Reagent | M.W. | Amount (mmol) | Equivalents |
|---|---|---|---|
| This compound | 196.04 | 1.0 | 1.0 |
| Amine (Primary or Secondary) | - | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.02 | 0.02 (2 mol%) |
| Xantphos | 578.68 | 0.04 | 0.04 (4 mol%) |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | - | 5 mL | - |
Step-by-Step Protocol:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and Xantphos (23.1 mg, 0.04 mmol).
-
Flask Sealing and Purging: Seal the flask with a rubber septum, and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (135 mg, 1.4 mmol), this compound (196 mg, 1.0 mmol), and anhydrous toluene (3 mL).
-
Amine Addition: Add the desired amine (1.2 mmol). If the amine is a solid, it can be added with the other solid reagents in step 3. If it is a liquid, add it via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by adding water (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-amino-1H-indole.
Causality and Experimental Choices:
-
Catalyst System: Pd₂(dba)₃ is a common, air-stable Pd(0) source. Xantphos is a wide bite-angle bidentate ligand that promotes the reductive elimination step and prevents catalyst decomposition, which is particularly beneficial for electron-rich heteroaryl halides.[5]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine, forming the palladium-amido complex which is essential for the catalytic cycle.[6] Weaker bases like K₃PO₄ or Cs₂CO₃ may be used for substrates with base-sensitive functional groups, though this may require higher temperatures or longer reaction times.
-
Inert Atmosphere: The Pd(0) catalyst and the phosphine ligand are sensitive to oxidation. Maintaining an inert atmosphere is critical to prevent catalyst deactivation and ensure reproducibility.
Method 2: Copper-Catalyzed Amination (Ullmann Condensation)
Copper-catalyzed C-N coupling is a classical and cost-effective alternative to palladium-based systems. While often requiring higher temperatures, modern protocols using specific ligands have improved the scope and mildness of these reactions. This method can be particularly useful for large-scale synthesis where catalyst cost is a factor.
Protocol 2: General Procedure for Cu-Catalyzed Amination
Materials & Reagents:
| Reagent | M.W. | Amount (mmol) | Equivalents |
|---|---|---|---|
| This compound | 196.04 | 1.0 | 1.0 |
| Amine (Primary or Secondary) | - | 1.5 - 2.0 | 1.5 - 2.0 |
| Copper(I) Iodide (CuI) | 190.45 | 0.1 | 0.1 (10 mol%) |
| L-Proline (or other ligand) | 115.13 | 0.2 | 0.2 (20 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| Anhydrous DMSO or DMF | - | 4 mL | - |
Step-by-Step Protocol:
-
Reagent Addition: To an oven-dried reaction vial, add Copper(I) Iodide (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and this compound (196 mg, 1.0 mmol).
-
Solvent and Amine: Add anhydrous DMSO (4 mL) followed by the amine (1.5 - 2.0 mmol).
-
Reaction: Seal the vial tightly and place it in a preheated oil bath or heating block at 110-130 °C. Stir vigorously for 24-48 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 25 mL) to remove residual DMSO/DMF, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Final Purification: Purify the crude product via flash column chromatography.
Causality and Experimental Choices:
-
Catalyst System: Copper(I) iodide is an inexpensive and effective catalyst precursor. L-Proline acts as a ligand, stabilizing the copper center and facilitating the coupling process, allowing the reaction to proceed under more moderate conditions than traditional ligand-free Ullmann reactions.
-
Base and Solvent: A moderately strong base like K₂CO₃ is typically sufficient. Polar aprotic solvents like DMSO or DMF are required to solubilize the reagents, particularly the inorganic base, and to facilitate the reaction at elevated temperatures.
Optimization and Troubleshooting
The success of these protocols can be influenced by several factors. The following provides insights into common challenges and optimization strategies.
Comparative Summary of Conditions:
| Parameter | Buchwald-Hartwig (Pd) | Ullmann Condensation (Cu) |
|---|---|---|
| Catalyst Loading | 1-5 mol% | 5-20 mol% |
| Typical Ligand | Biaryl Phosphines, Xantphos | L-Proline, DMEDA |
| Base Strength | Strong (NaOtBu, LHMDS) | Moderate (K₂CO₃, Cs₂CO₃) |
| Temperature | 80-110 °C | 100-140 °C |
| Amine Scope | Very Broad | Good, but can be limited with hindered amines |
| Cost | Higher | Lower |
Troubleshooting Common Issues:
| Issue | Potential Cause | Suggested Solution |
|---|---|---|
| Low or No Conversion | Inactive catalyst (oxidation); Insufficiently strong base; Low temperature. | Ensure rigorous inert atmosphere; Switch to a stronger base (e.g., K₃PO₄ to NaOtBu); Increase reaction temperature. |
| Hydrodehalogenation | Presence of water; Beta-hydride elimination from amido complex. | Use rigorously dried reagents and solvent; Choose a ligand that promotes faster reductive elimination (e.g., bulky biaryl phosphines). |
| N-Arylation of Indole | The indole N-H can compete as a nucleophile, especially with strong bases. | Consider protecting the indole nitrogen (e.g., with a Boc or SEM group) prior to coupling, followed by deprotection. |
Conclusion
The synthesis of 2-amino-1H-indoles from this compound is readily achievable using modern transition metal-catalyzed cross-coupling methods. The Palladium-catalyzed Buchwald-Hartwig amination offers the broadest scope and highest efficiency, making it the preferred method for laboratory-scale synthesis and diversity-oriented approaches. For cost-sensitive, large-scale applications, the Copper-catalyzed Ullmann condensation provides a viable and robust alternative. By understanding the underlying mechanisms and the rationale for reagent selection, researchers can effectively apply and optimize these protocols to accelerate their research and development efforts in medicinal chemistry.
References
The Strategic Application of 2-Bromo-1H-indole in the Synthesis of Novel Anti-Cancer Agents
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold and the Power of a Single Bromine Atom
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and FDA-approved pharmaceuticals.[1] Its unique electronic properties and ability to form key interactions with biological targets make it an ideal starting point for drug discovery. Within this important class of heterocycles, 2-bromo-1H-indole emerges as a particularly versatile and powerful precursor for the development of novel anti-cancer agents. The strategic placement of the bromine atom at the C2 position transforms the indole core into a highly adaptable platform for chemical diversification, enabling the synthesis of complex molecules with potent and selective anti-cancer activity.
This technical guide provides an in-depth exploration of the application of this compound in oncology drug discovery. We will delve into the key synthetic transformations that leverage the C-Br bond, present detailed, field-proven protocols, and examine the mechanisms of action of the resulting anti-cancer compounds, supported by quantitative data and molecular pathway visualizations.
The Synthetic Versatility of this compound: A Gateway to Chemical Diversity
The C2 bromine atom of this compound is not merely a substituent; it is a synthetic linchpin. Its reactivity in palladium-catalyzed cross-coupling reactions allows for the precise and efficient installation of a wide range of molecular fragments, which is crucial for exploring structure-activity relationships (SAR) and optimizing pharmacological properties. The three most pivotal transformations are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Logical Flow of Synthetic Diversification
The following diagram illustrates the central role of this compound as a branching point for creating diverse chemical entities with potential anti-cancer activity.
Application Notes & Protocols
The following sections provide detailed protocols for the key synthetic transformations of this compound. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the experimental design.
Suzuki-Miyaura Coupling: Forging C-C Bonds to Create Kinase Inhibitors
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the indole C2 position and various aryl or heteroaryl groups.[2] This is a cornerstone strategy for synthesizing a wide range of kinase inhibitors, as the appended aromatic systems can effectively target the ATP-binding pocket of these enzymes.
Rationale for Reagent Selection:
-
Palladium Catalyst: Palladium(0) complexes are the active catalysts. Pd(PPh₃)₄ is a reliable choice, though more advanced catalysts like Pd(dppf)Cl₂ can offer improved yields and substrate scope.[3]
-
Base: A base is required to activate the boronic acid. Aqueous potassium carbonate (K₂CO₃) is a common and effective choice, creating a biphasic system that facilitates the reaction.[3]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is typically used to dissolve both the organic substrates and the inorganic base.[4]
Experimental Protocol: Synthesis of 2-Aryl-1H-indoles
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for instance, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (5 mol%).[3]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure anaerobic conditions, which is critical for catalyst stability.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).
-
Reaction: Heat the mixture to 80-100°C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynes for Potent Cytotoxicity
The Sonogashira coupling introduces a carbon-carbon triple bond at the C2 position, creating 2-alkynyl-1H-indoles.[5] This structural motif is found in several potent cytotoxic agents, and the linear geometry of the alkyne can allow for unique interactions with biological targets, including DNA intercalation.
Rationale for Reagent Selection:
-
Palladium Catalyst: A palladium(0) species is the primary catalyst. Pd(PPh₃)₂Cl₂ is a common and effective choice.[6]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine, is used to deprotonate the terminal alkyne and neutralize the HX generated during the reaction.[8]
Experimental Protocol: Synthesis of 2-Alkynyl-1H-indoles
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) co-catalyst (CuI, 5 mol%).
-
Solvent and Reagents: Add an anhydrous, degassed solvent such as DMF or THF (10 mL), followed by the amine base (e.g., Et₃N, 3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the stirred mixture at room temperature.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60°C) until completion, monitored by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds for CDK Inhibitors
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of 2-amino-1H-indoles.[9] This is particularly relevant for creating inhibitors of Cyclin-Dependent Kinases (CDKs), where an amino group can form critical hydrogen bonds in the kinase hinge region.
Rationale for Reagent Selection:
-
Palladium Catalyst & Ligand: This reaction is highly dependent on the choice of a phosphine ligand. Bulky, electron-rich ligands like XPhos or RuPhos are often necessary to promote the reductive elimination step and prevent side reactions.[7] A palladium precursor such as Pd₂(dba)₃ is commonly used.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice.[10]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.
Experimental Protocol: Synthesis of 2-Amino-1H-indoles
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2-4 mol%), and the phosphine ligand (e.g., XPhos, 4-8 mol%).
-
Reagent Addition: Add the base (NaOtBu, 1.5 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110°C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by column chromatography.
Biological Activity and Mechanistic Insights
Derivatives of this compound have demonstrated potent anti-cancer activity across a range of cancer types by targeting various critical cellular pathways.
Quantitative Data: Potency of 2-Substituted Indole Derivatives
The following table summarizes the cytotoxic activity of representative indole derivatives synthesized from bromoindole precursors, highlighting their potency against various human cancer cell lines.
| Compound Class | Representative Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2,5-Disubstituted Indole | A549 (Lung) | 0.48 | [11] | |
| HepG2 (Liver) | 13.21 | [11] | ||
| Indole-Aryl Amide | HT29 (Colon) | 5.64 | [12] | |
| MCF7 (Breast) | 0.81 | [12] | ||
| PC3 (Prostate) | 2.13 | [12] | ||
| Thiazolyl-Indole | MCF-7 (Breast) | 6.10 | [13] | |
| Indole-based Tyrphostin | Huh-7 (Liver) | 0.01-0.04 | [14] | |
| 518A2 (Melanoma) | 0.6 | [14] |
Mechanism of Action: Targeting Key Cancer-Promoting Pathways
A primary mechanism by which these indole derivatives exert their anti-cancer effects is through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
Kinase Inhibition:
-
Cyclin-Dependent Kinases (CDKs): 2,5-disubstituted indoles have been shown to induce apoptosis by inhibiting the phosphorylation of RNA Polymerase II, a process mediated by CDK9.[11] This disrupts transcription and leads to cell death.
-
Receptor Tyrosine Kinases (RTKs): Many 2-aryl-indoles function as inhibitors of RTKs like EGFR and VEGFR, blocking downstream signaling pathways such as the MAPK and PI3K/Akt/mTOR pathways.[14][15] These pathways are central to cell proliferation, survival, and angiogenesis.
The diagram below illustrates the inhibition of the MAPK signaling pathway by a representative indole-based kinase inhibitor.
Apoptosis Induction:
In addition to kinase inhibition, many indole derivatives can directly induce apoptosis. For example, certain indole-aryl amides have been shown to cause cell cycle arrest in the G1 phase and promote apoptosis in colon cancer cells by increasing the expression of pro-apoptotic proteins like Bax and the cell cycle inhibitor p21.[12]
Case Study: Dragmacidin Marine Alkaloids
The dragmacidins are a family of bis-indole marine alkaloids with significant cytotoxic and antiviral activities.[16] The synthesis of these complex natural products often relies on precursors derived from bromoindoles, showcasing the utility of this compound in advanced synthetic campaigns. For instance, the synthesis of Dragmacidin D involves Suzuki cross-coupling reactions with bromoindole intermediates to construct the core bis-indole structure.[17][18] The reported cytotoxicity of Dragmacidin against P388 murine leukemia cells (IC₅₀ = 15 µg/mL) and other human cancer cell lines underscores the therapeutic potential of complex molecules accessible from simple bromoindole precursors.[19]
Conclusion and Future Directions
This compound is a demonstrably powerful and versatile precursor in the synthesis of novel anti-cancer agents. Its amenability to a range of robust cross-coupling reactions provides a straightforward and efficient platform for generating vast chemical diversity. The resulting 2-substituted indole derivatives have shown significant promise as inhibitors of key oncogenic pathways, particularly those driven by protein kinases, and as inducers of apoptosis.
The continued exploration of new catalytic systems and the application of this compound in multi-component and diversity-oriented synthesis strategies will undoubtedly lead to the discovery of the next generation of indole-based therapeutics. For researchers in drug discovery, a deep understanding of the synthetic utility and biological potential of this "privileged precursor" is essential for developing more effective and selective treatments for cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined 3D-QSAR modeling and molecular docking studies on pyrrole-indolin-2-ones as Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. growingscience.com [growingscience.com]
- 16. A facile synthesis of dragmacidin B and 2,5-bis(6'-bromo-3'-indolyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. synarchive.com [synarchive.com]
- 18. The first total synthesis of dragmacidin d - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2-Bromo-1H-indole Suzuki Coupling
Welcome to the technical support center for troubleshooting Suzuki coupling reactions involving 2-bromo-1H-indole. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this specific transformation. The unique electronic and structural properties of the indole scaffold can present distinct hurdles compared to more conventional aryl halides. This document provides in-depth, evidence-based solutions to common problems in a direct question-and-answer format.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered when performing a Suzuki coupling with this compound.
Q1: My reaction yield is consistently low or fails completely. What are the primary suspects for this specific coupling?
A1: Low yield in the Suzuki coupling of this compound is a frequent issue. The primary factors to investigate are:
-
Integrity of the Boronic Acid/Ester: Heteroaryl boronic acids can be prone to decomposition, particularly through protodeboronation (the replacement of the boronic acid group with a hydrogen atom).[1] This side reaction consumes your coupling partner and is exacerbated by prolonged heating or excess water. Always use high-purity boronic acid that has been stored under inert gas in a cool, dark environment.
-
Interference from the Indole N-H Proton: The acidic proton on the indole nitrogen can interfere with the catalytic cycle. It can react with the base, potentially altering the reaction's pH and solubility profiles, or even coordinate with the palladium catalyst, leading to deactivation.[2]
-
Inadequate Catalyst System: The choice of palladium source and, crucially, the phosphine ligand is paramount. The electron-rich nature of the indole ring and potential for catalyst inhibition by the nitrogen atom often necessitate the use of specialized, bulky, and electron-rich ligands to facilitate the oxidative addition step.[3][4]
-
Suboptimal Base and Solvent Selection: The base is not merely a proton scavenger; it plays a critical role in activating the boronic acid for transmetalation.[5][6] The choice of base and solvent must be harmonized to ensure adequate solubility of all components and to promote the formation of the active borate species.
Q2: I'm observing significant byproduct formation. What are the likely side reactions and how can I minimize them?
A2: The two most prevalent side reactions in this coupling are dehalogenation of the this compound and homocoupling of the boronic acid.
-
Dehalogenation: This is the reduction of this compound to 1H-indole.[7] It occurs when the organopalladium intermediate, formed after oxidative addition, undergoes reaction with a hydride source instead of the boronic acid partner. This is a common issue with electron-rich aryl halides and highly active catalyst systems.[7][8] To mitigate this, consider a less reactive catalyst system or ensure rigorous exclusion of potential hydride sources like certain alcohols or amines used as bases.
-
Homocoupling: This side reaction produces a biaryl product derived from two molecules of your boronic acid coupling together. It becomes more significant when the transmetalation or reductive elimination steps of the catalytic cycle are slow relative to the rate of boronic acid homocoupling. Optimizing the catalyst-ligand system is key to reducing this byproduct.[9]
Q3: Does the N-H proton of the indole require protection for this reaction to be successful?
A3: While not always mandatory, N-protection of the indole can significantly improve reproducibility and yield. The acidic N-H can lead to poor solubility of the indolyl-palladium intermediate and other catalyst deactivation pathways.[2] Protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can circumvent these issues. However, the addition and subsequent removal of a protecting group adds steps to your synthesis. It is often advisable to first attempt the reaction with the unprotected indole, and only introduce a protecting group if yields remain unsatisfactory after optimizing other parameters.
II. In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for systematically addressing specific experimental failures.
Guide 1: Catalyst and Ligand Optimization
The selection of the palladium catalyst and phosphine ligand is arguably the most critical factor for a successful Suzuki coupling with this compound.
Problem: The reaction shows little to no conversion of the starting material.
Underlying Cause: The oxidative addition of the palladium(0) species into the C-Br bond of the electron-rich indole is often the rate-limiting step.[10][11] Standard ligands like triphenylphosphine (PPh₃) may not be electron-rich enough to facilitate this step efficiently.
Troubleshooting Workflow:
Caption: Catalyst and Ligand Optimization Workflow.
Detailed Protocol: Catalyst System Screening
-
Preparation: In separate, oven-dried Schlenk flasks under an inert atmosphere (Argon or Nitrogen), prepare reaction mixtures.
-
Reagents: To each flask, add this compound (1.0 equiv), the boronic acid partner (1.2-1.5 equiv), and the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition:
-
Flask A (Baseline): Add Pd(PPh₃)₄ (3-5 mol%).
-
Flask B (Buchwald System): Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Flask C (Ferrocenyl System): Add Pd(dppf)Cl₂ (3 mol%).
-
-
Solvent and Reaction: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) and heat the reactions to 80-100 °C.
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).
-
Analysis: Compare the conversion rates and byproduct profiles to identify the most effective catalyst system. Research indicates that for heteroaryl halides, systems employing bulky, electron-rich phosphines or ferrocene-based ligands often provide superior results.[12][13][14]
| Catalyst System | Typical Loading (mol%) | Key Advantages |
| Pd(PPh₃)₄ | 3 - 5 | Readily available, but often sluggish for this substrate. |
| Pd(OAc)₂ / SPhos | 1 - 3 (Pd), 2 - 6 (Ligand) | Excellent for electron-rich bromides; promotes fast oxidative addition.[9] |
| Pd(dppf)Cl₂ | 2 - 5 | Robust, air-stable precatalyst; effective for a range of heteroaryl couplings.[12][15] |
| XPhos Pd G3 | 1 - 3 | Highly active precatalyst, allows for lower catalyst loadings and temperatures. |
Guide 2: Base and Solvent System Optimization
The choice of base and solvent is interdependent and crucial for activating the boronic acid and maintaining a homogeneous reaction mixture.
Problem: The reaction stalls after partial conversion, or significant protodeboronation of the boronic acid is observed.
Underlying Cause: The primary role of the base is to form a more nucleophilic boronate species ([R-B(OH)₃]⁻), which facilitates transmetalation.[6][16] If the base is too weak, too strong, or poorly soluble, this equilibrium is not favored. The solvent system must dissolve both the organic substrates and the inorganic base to enable these interactions. The presence of water is often critical for dissolving the base and participating in the catalytic cycle, but excess water can promote protodeboronation.[17][18][19]
Troubleshooting Workflow:
Caption: Base and Solvent Optimization Workflow.
Detailed Protocol: Base and Solvent Screening
-
Setup: Using the best catalyst system identified previously, set up parallel reactions.
-
Base Screening:
-
Reaction A: K₂CO₃ (3.0 equiv) in Dioxane/H₂O (4:1).
-
Reaction B: K₃PO₄ (3.0 equiv) in Dioxane/H₂O (4:1).
-
Reaction C: Cs₂CO₃ (3.0 equiv) in Dioxane (anhydrous conditions may be attempted here, as Cs₂CO₃ has some solubility in organic solvents).
-
-
Solvent Screening (using the best base from the previous screen):
-
Reaction D: Best Base in THF/H₂O (4:1).
-
Reaction E: Best Base in Toluene/H₂O (10:1) with a phase-transfer catalyst like TBAB if needed.
-
Reaction F: Best Base in DME/H₂O (4:1).
-
-
Execution and Analysis: Run all reactions at the previously determined optimal temperature. Monitor by TLC/LC-MS to determine the conditions that give the fastest conversion and the lowest amount of protodeboronation byproduct.
| Base | Solvent System | Comments |
| K₂CO₃ | Dioxane/H₂O, THF/H₂O | A standard, effective choice. Water is necessary for solubility.[15] |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | A stronger base, can be effective for less reactive boronic acids. |
| Cs₂CO₃ | Dioxane, Toluene | Often used for challenging couplings; its higher solubility in organic solvents can be advantageous. |
Guide 3: Reagent and Reaction Condition Integrity
Even with an optimized catalyst and solvent system, failure can occur due to compromised reagents or poor experimental technique.
Problem: The reaction is irreproducible, or yields vary significantly between runs.
Underlying Cause: Suzuki couplings are sensitive to oxygen and the purity of the starting materials.[3][20] Palladium catalysts can be poisoned by impurities, and oxygen can lead to oxidative degradation of phosphine ligands and the formation of palladium black. Boronic acids are susceptible to degradation over time.[21]
Troubleshooting Checklist:
-
Boronic Acid Quality:
-
Action: Check the purity of your boronic acid by ¹H NMR. Look for signs of protodeboronation or the presence of boroxine (a cyclic trimer anhydride).
-
Solution: If purity is questionable, purchase a fresh batch or consider converting it to a more stable boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[21][22]
-
-
Solvent Degassing:
-
Action: Ensure solvents are thoroughly degassed before use.
-
Solution: Employ at least three freeze-pump-thaw cycles for optimal oxygen removal. Alternatively, sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes is a viable method.[23]
-
-
Inert Atmosphere:
-
Action: The reaction must be conducted under a strict inert atmosphere.
-
Solution: Assemble the reaction in a glovebox or use Schlenk line techniques. Ensure all reagents are added under a positive pressure of inert gas.
-
III. Conclusion
Troubleshooting the Suzuki coupling of this compound requires a systematic approach. Low yields are most often traced back to an inappropriate catalyst/ligand combination, suboptimal base/solvent choice, or poor reagent quality. By methodically screening these parameters, starting with the catalyst system, researchers can significantly improve the efficiency and reproducibility of this important transformation. The insights provided in this guide are intended to serve as a robust starting point for overcoming the unique challenges presented by the indole substrate.
IV. References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--
-
Barch, M., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from --INVALID-LINK--
-
Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--
-
Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. European Journal of Organic Chemistry. Retrieved from --INVALID-LINK--
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... Retrieved from --INVALID-LINK--
-
Chen, Z., et al. (2020). In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2 as a terminal oxidant. Green Chemistry. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from --INVALID-LINK--
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Retrieved from --INVALID-LINK--
-
ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from --INVALID-LINK--
-
MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from --INVALID-LINK--
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Retrieved from --INVALID-LINK--
-
ResearchGate. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. Retrieved from --INVALID-LINK--
-
WordPress. (n.d.). Use of Base Metals in Suzuki Coupling. Retrieved from --INVALID-LINK--
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from --INVALID-LINK--
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Retrieved from --INVALID-LINK--
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from --INVALID-LINK--
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. Retrieved from --INVALID-LINK--
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting failed Suzuki coupling in 6-(Benzothiophen-2-YL)-1H-indole synthesis. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 2-bromo-6-methylisonicotinic acid. Retrieved from --INVALID-LINK--
-
ACS Publications. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. Retrieved from --INVALID-LINK--
-
ScienceDirect. (2003). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Retrieved from --INVALID-LINK--
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling : r/Chempros. Retrieved from --INVALID-LINK--
-
ACS Publications. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[7][22]-Fused Indole Heterocycles. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from --INVALID-LINK--
-
Anderson's Process Solutions. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. Retrieved from --INVALID-LINK--
-
University of Pennsylvania. (2014). High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from --INVALID-LINK--
-
Quora. (2023). What is the prominent role of water in the Suzuki reaction?. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. | Request PDF. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Minimizing dehalogenated byproducts in Suzuki coupling reactions. Retrieved from --INVALID-LINK--
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from --INVALID-LINK--
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. quora.com [quora.com]
- 4. reddit.com [reddit.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. odinity.com [odinity.com]
- 12. researchgate.net [researchgate.net]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2 as a terminal oxidant - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 19. quora.com [quora.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Bromo-1H-Indole
Introduction
2-Bromo-1H-indole is a critical heterocyclic building block in medicinal chemistry and materials science. However, its synthesis, often via electrophilic bromination of indole, is frequently plagued by the formation of stubborn impurities. The electron-rich nature of the indole nucleus makes it susceptible to over-bromination, oxidation, and polymerization, complicating purification and impacting the yield and purity of the final product.[1] This guide provides detailed troubleshooting advice and step-by-step protocols to diagnose and remove common impurities encountered during the synthesis and workup of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis?
A1: The primary impurities typically include:
-
Unreacted Indole: The starting material, which can be difficult to separate due to similar polarity.
-
Di-brominated Indoles: Over-bromination can lead to species like 2,3-dibromo-1H-indole, which are often more nonpolar than the desired product.[2][3]
-
Oxidation/Polymerization Products: Indoles are sensitive to air and acidic conditions, which can lead to the formation of colored, often dark and tarry, byproducts that are difficult to characterize and remove.[1] The most important drawback is the tendency of electron-rich heteroaromatic rings to undergo polymerization under acid-catalyzed conditions.[4]
Q2: My crude reaction mixture is dark brown or black. What happened and can it be salvaged?
A2: A dark, tarry appearance is a classic sign of indole degradation or polymerization. This is often caused by excessively harsh reaction conditions, such as high temperatures, prolonged reaction times, or the presence of strong acids without adequate control. While salvaging the product can be challenging, it is sometimes possible by dissolving the crude material in a strong organic solvent (e.g., ethyl acetate or DCM), treating it with activated carbon to adsorb the colored impurities, and then filtering through a plug of silica gel before attempting a full column chromatography purification.[1]
Q3: How can I best monitor my reaction to prevent impurity formation?
A3: Thin-Layer Chromatography (TLC) is the most effective tool.[5][6] By spotting the reaction mixture alongside your starting material standard, you can monitor the consumption of indole and the appearance of the this compound product. It is crucial to stop the reaction as soon as the starting material is consumed to prevent the formation of di-brominated and other byproducts. A good solvent system for TLC analysis is a mixture of hexane and ethyl acetate (e.g., 8:2 or 7:3 v/v).[7]
Troubleshooting Guides
Problem 1: Significant Amount of Unreacted Indole Remains
This is one of the most common challenges, as indole and this compound have very close polarities, making separation difficult.
Diagnosis:
-
TLC Analysis: In a hexane/ethyl acetate system, the product spot (this compound) will have a slightly higher Rf value (be less polar) than the starting indole spot. If two spots are visible close together and one co-spots with your indole standard, this confirms the presence of starting material.
-
1H NMR: The proton at the C2 position of indole appears as a characteristic triplet around δ 6.5 ppm. The absence of this signal and the appearance of new aromatic signals consistent with the product structure indicate a complete reaction. The presence of that C2-proton signal in your crude product NMR confirms unreacted indole.
Solution: High-Resolution Flash Column Chromatography
Standard column chromatography may not be sufficient. A high-resolution approach is necessary.
Column Chromatography Protocol:
-
Prepare the Slurry: Use silica gel with a fine mesh size (230-400 mesh).[8] Create a slurry in a non-polar solvent like hexane.[9]
-
Pack the Column: Pack a long, narrow column to maximize separation efficiency. Ensure the silica bed is well-compacted and free of air bubbles.[9]
-
Loading the Sample: Use a "dry loading" technique. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[8] Carefully add this powder to the top of your packed column. This prevents band broadening.
-
Elution: Begin with a very non-polar mobile phase, such as 95:5 Hexane:Ethyl Acetate.[7] Collect small fractions and monitor them carefully by TLC. A shallow gradient, slowly increasing the ethyl acetate concentration (e.g., to 90:10, then 85:15), is crucial for separating compounds with close Rf values.
| Compound | Typical Rf (8:2 Hex:EtOAc) | Elution Order |
| Di-bromoindoles | ~0.5-0.6 | First |
| This compound | ~0.4 | Second |
| Indole (SM) | ~0.3-0.35 | Third |
Note: Rf values are approximate and can vary based on the exact TLC plate, chamber saturation, and solvent mixture.[6]
Root Cause & Prevention:
-
Cause: Insufficient brominating agent (e.g., N-Bromosuccinimide - NBS) or incomplete reaction.
-
Prevention: Ensure you are using high-quality, pure NBS. Impure NBS can be yellow or brown and may give unreliable results.[10][11] If necessary, recrystallize the NBS from hot water before use.[10] Add the NBS portion-wise to the reaction to maintain control and monitor progress closely by TLC.
Problem 2: Presence of Di-substituted Byproducts (e.g., 2,3-dibromo-1H-indole)
Over-bromination is a frequent side reaction due to the high reactivity of the indole ring.
Diagnosis:
-
TLC Analysis: Di-brominated species are significantly less polar than the mono-brominated product and will appear as a spot with a much higher Rf value on the TLC plate.
-
Mass Spectrometry: The mass spectrum of the crude product will show a peak corresponding to the molecular weight of the di-brominated product, which will have a characteristic isotopic pattern for two bromine atoms.
Solution: Purification and Prevention
-
Purification: These byproducts are typically easier to separate than unreacted indole via column chromatography due to the larger difference in polarity. They will elute from the column first.[9]
-
Prevention:
-
Stoichiometry: Use no more than 1.0 to 1.1 equivalents of the brominating agent.
-
Temperature Control: Run the reaction at a low temperature (e.g., 0 °C or below) to control the reactivity and minimize over-bromination.
-
Slow Addition: Add the brominating agent slowly or in small portions to the solution of indole, rather than all at once.
-
Problem 3: Product Degradation and Discoloration
The indole nucleus is sensitive to oxidation and light, which can lead to colored impurities.[1]
Diagnosis:
-
Visual: The product appears yellow, brown, or is an intractable tar.[1]
-
Solubility: The material may be poorly soluble in common organic solvents.
Solution: Recrystallization with Activated Carbon
If the product is only discolored but not a tar, recrystallization can be highly effective.[12][13][14][15]
Recrystallization Protocol:
-
Solvent Selection: Choose a solvent system in which your this compound is sparingly soluble at room temperature but highly soluble when hot.[12] A mixture of hexane and ethyl acetate or toluene can work well.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude, colored product until it is fully dissolved.[15]
-
Decolorization: Allow the solution to cool slightly below its boiling point and add a small amount (a spatula tip) of activated carbon.[1]
-
Hot Filtration: Swirl the mixture and heat it for a few minutes. Perform a hot gravity filtration using fluted filter paper to remove the activated carbon and any insoluble impurities.[14] This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Slow cooling is key to forming pure crystals.[15]
-
Isolation: Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[14] Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[13]
Workflow Visualizations
Impurity Formation Pathway
Caption: Logical flow of impurity formation based on reaction conditions.
Purification Troubleshooting Workflow
Caption: Decision tree for selecting the appropriate purification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of bromoindole alkaloids from Laurencia brongniartii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. benchchem.com [benchchem.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Preventing Debromination of 2-bromo-1H-indole
Welcome to the technical support center for handling 2-bromo-1H-indole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Unwanted debromination is a frequent and frustrating side reaction that can compromise yield, complicate purification, and cast doubt on experimental results. As Senior Application Scientists, we have compiled this resource based on peer-reviewed literature and extensive field experience to help you diagnose, troubleshoot, and, most importantly, prevent this common issue.
Part 1: Frequently Asked Questions - Understanding the Problem
This section addresses the most common initial questions regarding the instability of this compound.
Q1: What is debromination and why is it a significant problem in my experiments?
A: Debromination is a chemical reaction where the bromine atom on the this compound molecule is replaced by a hydrogen atom, resulting in the formation of the parent 1H-indole.[1] This process, also known as hydrodehalogenation, is a major issue for several reasons:
-
Yield Reduction: It consumes your starting material, directly lowering the yield of your desired product.
-
Purification Complexity: The byproduct, 1H-indole, often has similar chromatographic properties to the starting material and other indole derivatives, making separation difficult and time-consuming.
Q2: How can I reliably detect and quantify debromination?
A: Detecting the formation of 1H-indole alongside your this compound is straightforward with standard analytical techniques. A multi-pronged approach is recommended for confirmation.
| Analytical Technique | Key Indicators for Debromination |
| Thin-Layer Chromatography (TLC) | Appearance of a new, often lower Rf spot corresponding to an authentic sample of 1H-indole. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Detection of a molecular ion peak corresponding to 1H-indole (m/z ≈ 117.06) in addition to your starting material (m/z ≈ 195.97/197.97 for Br isotopes). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Similar to LC-MS, allows for separation and mass identification of the volatile 1H-indole byproduct. |
| ¹H NMR Spectroscopy | In the spectrum of this compound, the C3-proton typically appears as a singlet or a narrow triplet. In the 1H-indole byproduct, you will observe the emergence of a new signal for the C2-proton, which couples with the C3-proton. |
Q3: What are the most common causes of accidental debromination?
A: Debromination of this compound is not random; it is triggered by specific chemical environments. The primary culprits fall into four categories:
-
Palladium-Catalyzed Side Reactions: This is the most frequent cause, occurring during cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.[2][3]
-
Reagent Incompatibility: Exposure to strong bases (especially alkoxides), certain nucleophiles, or hydride sources can induce debromination.[4][5][6]
-
Reaction Conditions: Elevated temperatures, prolonged reaction times, and exposure to light can promote decomposition pathways, including radical-mediated debromination.[7][8]
-
Improper Storage and Handling: 2-Haloindoles are known to have limited stability, and decomposition can occur even during storage if not handled correctly.[9]
Part 2: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling Reactions
The hydrodehalogenation of aryl halides is a notorious side reaction in palladium catalysis. If you observe significant 1H-indole formation in your Suzuki, Buchwald-Hartwig, Heck, or Sonogashira reaction, use this guide to diagnose the issue.
Workflow: Troubleshooting Debromination in Pd Cross-Coupling
This decision tree illustrates a logical workflow for addressing the formation of 1H-indole as a byproduct.
Caption: A troubleshooting decision tree for minimizing debromination.
Detailed Corrective Actions for Cross-Coupling Reactions
| Root Cause | Scientific Explanation | Recommended Solution(s) |
| Inappropriate Ligand Choice | The catalytic cycle for debromination competes with the desired productive cycle. Ligands that are not sufficiently bulky or electron-donating can fail to stabilize the Pd-center, favoring pathways that lead to hydride transfer and reductive elimination of 1H-indole.[10] | Primary: Switch to modern, sterically hindered biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands promote faster reductive elimination of the desired product over the debrominated byproduct. |
| Base & Solvent System | Strong bases, particularly sodium tert-butoxide (NaOtBu), in combination with protic solvents (e.g., residual water, alcohols) can generate hydride species that fuel the debromination pathway.[2] The indole N-H is acidic and its deprotonation can also influence the reaction. | Primary: Switch to a weaker inorganic base such as K₃PO₄, K₂CO₃, or Cs₂CO₃. Secondary: Ensure the use of anhydrous solvents. Tertiary: For particularly sensitive substrates, protecting the indole nitrogen with a group like Boc or SEM can suppress dehalogenation.[11] |
| High Temperature & Long Reaction Time | Thermal decomposition and side reactions become more prevalent at higher temperatures and over extended periods. This increases the probability of catalyst deactivation and the generation of species that lead to hydrodehalogenation. | Primary: Perform a reaction optimization study. Determine the minimum temperature and time required for the consumption of starting material. Often, modern catalyst systems allow for reactions to be run at lower temperatures (e.g., 60-80 °C) than older systems. |
| Impure Reagents | Impurities in your boronic acid/ester, amine, or solvent can act as hydride donors or catalyst poisons. Decomposing boronic acids are a known source of issues. | Primary: Use freshly purchased, high-purity reagents. Secondary: Purify boronic acids by recrystallization if they are old. Use freshly distilled, anhydrous, and degassed solvents. |
Part 3: Proactive Prevention - Synthesis, Purification, and Storage
The best way to deal with debromination is to prevent it from happening in the first place. Adhering to best practices during synthesis, workup, purification, and storage is critical.
Q4: How should I purify this compound to prevent decomposition on the column?
A: Standard silica gel is acidic and can promote the decomposition of sensitive compounds like this compound, especially with prolonged exposure.
Protocol: Deactivated Silica Gel Flash Chromatography
-
Prepare Slurry: Prepare a slurry of silica gel in your desired non-polar solvent (e.g., hexanes or petroleum ether).
-
Add Deactivating Agent: Add 1% triethylamine (Et₃N) by volume to the slurry and mix thoroughly for 10-15 minutes. The triethylamine will neutralize the acidic silanol groups on the silica surface.
-
Pack Column: Pack your chromatography column with the deactivated silica slurry as you normally would.
-
Equilibrate: Equilibrate the column with your starting eluent system, ensuring it also contains 0.5-1% Et₃N to maintain the deactivated state.
-
Load and Elute: Load your crude this compound (pre-adsorbed onto a small amount of deactivated silica for best results) and elute with your gradient (e.g., an ethyl acetate/hexanes gradient) containing 0.5-1% Et₃N.
-
Analyze Fractions: Collect and analyze fractions promptly by TLC.
-
Remove Solvent: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. A co-evaporation step with fresh solvent may be needed to remove all traces of the amine.
Q5: What are the definitive best practices for storing this compound?
A: The stability of this compound is highly dependent on its storage conditions. Commercial suppliers provide clear guidance which should be strictly followed.[12][13]
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a freezer, under -20°C.[12] | Slows down the rate of all potential decomposition pathways. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen).[12][14] | Prevents oxidation and reactions with atmospheric moisture. |
| Light | Keep in a dark place (e.g., amber vial, wrapped in foil).[12] | Prevents light-mediated radical reactions that can cleave the C-Br bond.[7][8] |
| Container | Use a tightly sealed, clean glass vial with a PTFE-lined cap. | Ensures an inert environment and prevents contamination. |
Part 4: Mechanistic Insights
Understanding the competing reaction pathways is key to rationally designing experiments that favor your desired outcome.
Catalytic Cycles: Desired Coupling vs. Undesired Debromination
The diagram below illustrates the point in the palladium catalytic cycle where the reaction can diverge to produce either the desired product or the unwanted byproduct.
Caption: Competing pathways in palladium-catalyzed cross-coupling.
The critical branch point occurs after the oxidative addition of this compound to the Pd(0) center. In the desired pathway, transmetalation with the coupling partner (e.g., a boronic acid) occurs, followed by reductive elimination to yield the C-C or C-N coupled product. In the competing pathway, a hydride is transferred to the palladium complex. This hydride can originate from the base, solvent, or other additives. Subsequent reductive elimination then releases the debrominated 1H-indole, regenerating the Pd(0) catalyst and allowing the destructive cycle to continue. Your goal is to select ligands, reagents, and conditions that kinetically favor the transmetalation step over the hydride transfer step.
References
- 1. Dehalogenation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 6. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. 139409-34-0|this compound|BLD Pharm [bldpharm.com]
- 13. chemscene.com [chemscene.com]
- 14. This compound-3-carbaldehyde | 119910-45-1 [sigmaaldrich.com]
Technical Support Center: N-Protection of 2-Bromo-1H-Indole
Welcome to the technical support center for the N-protection of 2-bromo-1H-indole. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying this versatile synthetic intermediate. The presence of the C2-bromo substituent introduces unique electronic and steric challenges that can lead to unexpected outcomes. This guide provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions.
Introduction: The Challenge of the C2-Bromo Substituent
The N-protection of the indole nucleus is a cornerstone of many synthetic strategies, enabling regioselective functionalization and preventing undesired side reactions. However, the electron-withdrawing nature of the bromine atom at the C2 position of this compound decreases the nucleophilicity of the indole nitrogen, making deprotonation and subsequent protection more challenging than for the parent indole. Furthermore, the substrate's sensitivity to certain basic and acidic conditions necessitates a carefully considered approach to avoid degradation or unwanted side reactions. This guide will address these specific challenges in a practical, question-and-answer format.
Troubleshooting Guides & FAQs
Issue 1: Low or No Conversion to the N-Protected Product
Question: I am attempting to N-protect this compound, but I am observing low to no conversion of my starting material. What are the likely causes and how can I improve my yield?
Answer:
This is a common issue stemming from the reduced nucleophilicity of the indole nitrogen due to the C2-bromo substituent. Here’s a breakdown of potential causes and solutions:
-
Insufficiently Strong Base: The pKa of the N-H proton in this compound is higher than that of unsubstituted indole. A weak base may not be sufficient to achieve complete deprotonation, leading to a sluggish or incomplete reaction.
-
Solution: Employ a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). NaH is a common and effective choice, but ensure it is fresh and handled under strictly anhydrous conditions.[1]
-
-
Reaction Conditions: Temperature and solvent play a critical role.
-
Solution: Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are generally preferred as they effectively solvate the indolide anion.[2] If the reaction is sluggish at room temperature, consider gentle heating. However, be cautious, as higher temperatures can also promote side reactions.
-
-
Poor Solubility of Starting Material: this compound may have limited solubility in certain solvents, hindering the reaction.
-
Solution: Ensure your starting material is fully dissolved before adding the base and protecting group reagent. Anhydrous DMF is often a good choice for its excellent solvating power.[1]
-
Issue 2: Formation of Unidentified Side Products
Question: My reaction is proceeding, but I am observing significant formation of side products, complicating purification. What are these side products and how can I minimize them?
Answer:
Side product formation is a frequent challenge. The nature of the side products can offer clues to optimize your reaction conditions.
-
C3-Alkylation/Acylation: Although the indole nitrogen is the most nucleophilic site after deprotonation, competitive reaction at the C3 position can occur, especially if the N-protection is slow.
-
Solution: Ensure complete deprotonation of the nitrogen before adding the electrophile (your protecting group reagent). Adding the base at a low temperature (e.g., 0 °C) and allowing it to stir for 30-60 minutes before the addition of the protecting group can favor N-protection.[3]
-
-
Dimerization or Polymerization: Under certain conditions, particularly with strong bases or elevated temperatures, indole derivatives can undergo self-condensation reactions.
-
Solution: Maintain a lower reaction temperature and avoid a large excess of base. Slow, portion-wise addition of the base can also help to control the reaction.
-
-
Oxidation to Oxindole: 2-Haloindoles can be susceptible to oxidation, leading to the formation of oxindole derivatives, which can be a major side product.[4]
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. Ensure your solvents are degassed.
-
Below is a troubleshooting workflow to address low yield and side product formation:
Caption: Troubleshooting logic for low yield and side products.
Issue 3: Difficulty in Removing the N-Protecting Group
Question: I have successfully protected my this compound, but now I am struggling to remove the protecting group without degrading my molecule. What are some effective deprotection strategies?
Answer:
The stability of the 2-bromoindole core can be a concern during deprotection. The choice of deprotection conditions is critical and depends on the protecting group used.
-
N-Boc Deprotection:
-
Challenge: Standard strong acidic conditions (e.g., neat trifluoroacetic acid, TFA) can sometimes lead to decomposition or side reactions on the electron-rich indole ring.[5]
-
Solution: A milder approach is often necessary.
-
Oxalyl Chloride in Methanol: This method has been shown to be effective for the deprotection of N-Boc on various aromatic systems, including those with electron-withdrawing groups, at room temperature.[3][6]
-
HCl in Dioxane: This is another common and often effective alternative to TFA.[7]
-
Thermolytic Deprotection: In some cases, heating the N-Boc protected indole in a suitable solvent can effect deprotection, avoiding the need for strong acids.[4]
-
-
-
N-Tosyl (Ts) Deprotection:
-
Challenge: The tosyl group is significantly more robust than the Boc group and typically requires harsh conditions for removal, which can be incompatible with the 2-bromoindole moiety.
-
Solution: Milder basic conditions have been developed.
-
Cesium Carbonate in THF/Methanol: This has proven to be a very mild and effective method for the N-detosylation of indoles, including bromo-substituted derivatives.[8][9] The reaction proceeds at room temperature, although it may require several hours. Electron-withdrawing groups, such as the bromo substituent, can facilitate this deprotection.[8]
-
Magnesium in Methanol: Reductive cleavage using magnesium metal in methanol is another option that can be effective.
-
-
Here is a decision tree for selecting a deprotection strategy:
Caption: Decision tree for N-deprotection of 2-bromoindoles.
Data Presentation
The choice of protecting group is a critical first step. The following table provides a comparison of common N-protecting groups for this compound.
| Protecting Group | Common Protection Conditions | Common Deprotection Conditions | Stability & Considerations |
| Boc (tert-Butoxycarbonyl) | (Boc)₂O, DMAP, THF or ACN | TFA in DCM; HCl in dioxane; Oxalyl chloride in MeOH | Stable to most bases and nucleophiles. Cleaved under acidic conditions. Good for many applications but may not be robust enough for strongly acidic subsequent steps.[1][10] |
| Ts (Tosyl) | TsCl, NaH, DMF | Strong base (e.g., NaOH/EtOH, reflux); Cs₂CO₃/THF-MeOH; Mg/MeOH | Very stable to acidic and mild basic conditions. Electron-withdrawing, which can be beneficial for some reactions but makes deprotection challenging.[1][8][11] |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEM-Cl, NaH, DMF | TBAF in THF; Aqueous HCl in EtOH | Stable to a wide range of conditions, including many that cleave Boc and some that affect Tosyl groups. Cleavage with fluoride or strong acid offers orthogonal removal strategies.[12][13] |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol is a general guideline and may require optimization.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford N-Boc-2-bromo-1H-indole.
Protocol 2: N-Tosyl Protection of this compound
This protocol uses a strong base and requires careful handling.
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Protection: Add a solution of p-toluenesulfonyl chloride (TsCl) (1.1 eq) in anhydrous DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography or recrystallization.[11]
Protocol 3: N-Tosyl Deprotection using Cesium Carbonate
This protocol offers a mild alternative for removing the tosyl group.[8]
-
Preparation: Dissolve N-tosyl-2-bromoindole (1.0 eq) in a 2:1 mixture of THF and methanol.
-
Reagent Addition: Add cesium carbonate (3.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (this can take up to 18 hours, monitor by TLC or HPLC).
-
Work-up: Evaporate the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Isolation: Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield this compound. Further purification can be performed by column chromatography if necessary.
References
- 1. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uknowledge.uky.edu [uknowledge.uky.edu]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Regioselectivity of Indole Bromination
Welcome to the Technical Support Center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of indole chemistry. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you master the regioselective bromination of indoles, a critical transformation in the synthesis of many biologically active compounds.
Introduction: The Challenge of Indole Bromination
The indole nucleus is a privileged scaffold in medicinal chemistry, but its rich electron density, particularly at the C3 position, makes regioselective functionalization a significant challenge.[1][2] Direct bromination often leads to a mixture of products, including over-bromination and the formation of undesired isomers.[3] This guide will equip you with the knowledge to control the selectivity of your reactions and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Here we address some of the fundamental questions regarding the bromination of indoles.
Q1: Why is the C3 position of indole the most reactive towards electrophiles?
The C3 position is the most nucleophilic and kinetically favored site for electrophilic attack.[1][2] This is due to the stability of the resulting cationic intermediate (the sigma complex or Wheland intermediate), where the positive charge can be effectively delocalized by the nitrogen atom without disrupting the aromaticity of the benzene ring. Computational studies suggest that while substitution at the N1 position might have a lower activation energy (kinetic control), the C3-substituted product is thermodynamically more stable.[4]
Q2: What are the most common byproducts in indole bromination and why do they form?
Common byproducts include di- and tri-brominated indoles, as well as oxindoles.[3] Over-bromination occurs because the initial bromination product can be as reactive as the starting material. The use of strong brominating agents like molecular bromine (Br₂) often results in a mixture of substitution products, including the formation of 2,3-dibromoindole.[3] Oxindole byproducts can form when using N-bromosuccinimide (NBS) in the presence of water or other nucleophilic solvents like tert-butanol.[3][5][6]
Q3: What is the role of a protecting group on the indole nitrogen?
Protecting the indole nitrogen with an electron-withdrawing group (e.g., benzoyl, tosyl, or carbomethoxy) serves two main purposes:
-
It deactivates the pyrrole ring towards electrophilic attack, which can help prevent over-bromination.[7][8]
-
It can sterically and electronically direct the bromination to other positions on the indole ring, such as C2 or positions on the benzene ring.[7][8]
Q4: Can I achieve bromination on the benzene ring of the indole?
Yes, but it typically requires blocking the more reactive positions on the pyrrole ring (C2 and C3). Once the C3 position is substituted, electrophilic attack can be directed to the benzene portion of the molecule. The specific position of bromination on the benzene ring (C4, C5, C6, or C7) is influenced by the substituents already present and the reaction conditions. For instance, selective C5-bromination of certain indole alkaloids has been achieved using pyridinium tribromide (Br₃·PyH) and HCl in methanol, proceeding through an in-situ generated indoline intermediate.[9][10] Palladium-catalyzed methods using transient directing groups have also been developed for selective C4-halogenation.[11]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My reaction is producing a mixture of mono-, di-, and tri-brominated indoles. How can I improve selectivity for the mono-brominated product?
This is a classic case of over-bromination, often seen with highly reactive brominating agents.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Excessive Brominating Agent | Using more than one equivalent of the brominating agent will inevitably lead to multiple substitutions. | Carefully control the stoichiometry. Use 1.0 to 1.05 equivalents of the brominating agent. |
| High Reaction Temperature | Higher temperatures increase the reaction rate, often at the expense of selectivity. | Perform the reaction at a lower temperature. For many indole brominations, 0°C or colder is recommended to enhance selectivity.[3] |
| Incorrect Choice of Brominating Agent | Highly reactive agents like Br₂ are difficult to control. | Switch to a milder, more selective brominating agent. N-bromosuccinimide (NBS) is a common choice.[3] Other options include pyridinium bromide perbromide or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[12] |
| Unprotected Indole Nitrogen | The NH group activates the pyrrole ring, making it highly susceptible to electrophilic attack. | Consider protecting the indole nitrogen with an electron-withdrawing group to moderate its reactivity.[3] |
Problem 2: I am trying to achieve C3-bromination, but I am getting a significant amount of the C2-bromo isomer.
While C3 is the kinetically favored position, C2-bromination can occur, especially if the C3 position is blocked or if the reaction conditions favor a different mechanism.
Decision Workflow for Improving C3-Selectivity:
Caption: Troubleshooting workflow for C2-isomer formation.
Detailed Explanation:
-
Steric Hindrance: If your indole substrate has a bulky substituent at the C3 position, electrophilic attack at C2 becomes more likely.[2]
-
Radical vs. Electrophilic Pathways: With certain substrates, particularly 3-methylindoles, the reaction with NBS can proceed via either a free radical or an electrophilic pathway.[7][8] Electrophilic conditions (e.g., NBS in a polar solvent in the dark) favor C2-bromination of 3-methylindoles, while radical conditions (e.g., NBS with AIBN in CCl₄) can lead to bromination of the methyl group at C3.[7][8] For unsubstituted indoles, ensuring conditions that favor an ionic mechanism is key for C3 selectivity.
Problem 3: My reaction with NBS is yielding oxindole byproducts instead of the desired bromoindole.
The formation of oxindoles is a known side reaction when using NBS, particularly in the presence of nucleophiles.[6]
Mechanism of Oxindole Formation and Prevention:
The reaction of indoles with NBS in aqueous or alcoholic solvents can lead to the formation of a bromohydrin-type intermediate, which then rearranges to the more stable oxindole.[5]
Caption: Pathway to oxindole formation and its prevention.
Key Preventative Measures:
-
Solvent Choice: The most critical factor is the solvent. Strictly use anhydrous, aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or dichloromethane (CH₂Cl₂).[3]
-
Moisture Control: Ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Problem 4: I need to install a bromine at the C2 position. How can this be achieved selectively?
Direct C2 bromination of an unsubstituted indole is challenging due to the high reactivity of the C3 position. The most common strategies involve either blocking the C3 position or modifying the electronics of the indole ring.
Strategies for Selective C2-Bromination:
| Strategy | Description | Example Protocol Outline |
| C3-Blocking Group | Introduce a substituent at C3 that can be removed later. This forces bromination to occur at C2. | 1. Protect the indole nitrogen (e.g., with a tosyl group). 2. Introduce a blocking group at C3 (e.g., via lithiation and quenching with an electrophile). 3. Perform bromination (e.g., with NBS), which will now occur at C2. 4. Remove the C3-blocking group and N1-protecting group. |
| N-Protection and Controlled Conditions | For some substrates, like 3-methylindoles, protecting the nitrogen and using specific electrophilic conditions can favor C2-bromination.[7][8] | For N-protected 3-methylindoles, refluxing with NBS in CCl₄ in the absence of a radical initiator can yield the 2-bromo product.[8] |
| Halide Exchange | A newer method involves a Finkelstein-type halide exchange, starting from more accessible C2-chloroindoles.[13] | C2-chloroindoles can be converted to C2-iodoindoles using KI and an acid. While this protocol is for iodination, similar principles could be explored for bromination.[13] |
Experimental Protocols
Protocol 1: Selective C3-Bromination of Indole using NBS
This protocol is a standard method for achieving high selectivity for the 3-bromoindole product.
Materials:
-
Indole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon/nitrogen inlet.
-
Dissolve the indole in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add NBS portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5°C.
-
Stir the reaction mixture at 0°C for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-bromoindole.
Protocol 2: Selective C5-Bromination of an Indole Derivative
This protocol is adapted from a method for late-stage functionalization of complex indole alkaloids and illustrates a strategy for benzene-ring bromination.[9][10]
Materials:
-
Indole substrate (e.g., an indolo[2,3-a]quinolizidine alkaloid) (1.0 eq)
-
Pyridinium tribromide (Br₃·PyH) (1.1 eq)
-
Hydrochloric acid (HCl) in Methanol (MeOH)
-
Anhydrous Methanol (MeOH)
Procedure:
-
Dissolve the indole substrate in anhydrous MeOH in a round-bottom flask.
-
Cool the solution to the recommended temperature (e.g., 0°C or room temperature, depending on the substrate).
-
Add the methanolic HCl solution, followed by the pyridinium tribromide.
-
Stir the reaction for the time specified in the literature, monitoring by TLC or LC-MS.
-
Work up the reaction as appropriate, typically involving quenching with a reducing agent (e.g., sodium thiosulfate), neutralization, extraction, and purification.
Summary of Reagents for Regiocontrol
| Target Position | Recommended Reagent(s) | Key Conditions & Considerations |
| C3 | N-Bromosuccinimide (NBS)[3], Pyridinium bromide perbromide[12] | Low temperature (0°C), aprotic solvent (DMF, THF). High kinetic preference.[3] |
| C2 | NBS | Requires C3-position to be blocked. N-protection can influence selectivity.[2][7][8] |
| C5 | Pyridinium tribromide (Br₃·PyH) + HCl[9][10] | Specific for certain alkaloid scaffolds; proceeds via an indoline intermediate.[9][10] |
| C4 | N-Bromosuccinimide (NBS) | Requires Pd-catalysis with a transient directing group (e.g., anthranilic acid).[11] |
| Benzylic (on C3-alkyl) | NBS + AIBN | Radical conditions (non-polar solvent like CCl₄, radical initiator) are required.[8][14] |
Final Remarks
Improving the regioselectivity of indole bromination is a matter of understanding the delicate balance between the inherent reactivity of the indole core and the specific reaction conditions employed. By carefully selecting the brominating agent, solvent, temperature, and using protecting groups strategically, researchers can achieve high yields of the desired isomer. This guide serves as a starting point for troubleshooting and optimizing your synthetic procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Kinetic vs Thermodynamic control. Subversive thoughts for electrophilic substitution of Indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 5. vc.bridgew.edu [vc.bridgew.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Indole C5-Selective Bromination of Indolo[2,3-a]quinolizidine Alkaloids via In Situ-Generated Indoline Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting the Fischer Indole Synthesis of Bromoindoles
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing bromoindoles using the classical Fischer indole synthesis. Bromoindoles are pivotal intermediates in medicinal chemistry, serving as versatile scaffolds for kinase inhibitors and other therapeutic agents.[1] However, the presence of the electron-withdrawing bromine atom introduces specific challenges not always encountered with other substrates.
This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the causality behind common experimental pitfalls and offer robust, validated solutions to guide you toward a successful synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is failing or giving very low yields. What is the primary reason for this when using a bromo-substituted phenylhydrazine?
A1: The most common culprit for low or no yield is the electronic deactivation of the aromatic ring by the bromine substituent. The Fischer indole synthesis proceeds through a key[2][2]-sigmatropic rearrangement of a protonated ene-hydrazine intermediate.[3][4][5] The success of this step is highly dependent on the nucleophilicity of the aromatic ring.
-
Causality—The Role of the Bromo Group: Bromine is an electron-withdrawing group (EWG) via induction. This property reduces the electron density of the phenyl ring, making the crucial C-C bond-forming cyclization step significantly more difficult and sluggish compared to reactions with electron-neutral or electron-donating groups.[6] Consequently, harsher reaction conditions are often necessary to drive the reaction to completion.
Troubleshooting Steps:
-
Increase Acid Strength/Concentration: The reaction is acid-catalyzed, and a stronger acid or a higher concentration can accelerate the key rearrangement step.[5][7] If you are using a mild acid like acetic acid, consider switching to a more potent catalyst.
-
Elevate Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the deactivating effect of the bromine atom.[8] However, this must be balanced against the potential for substrate or product degradation.
-
Screen Different Acid Catalysts: The choice of acid is critical and not all acids perform equally.[3][9][10] A systematic screening is highly recommended (see Table 1). Polyphosphoric acid (PPA) is often effective for deactivated systems as it serves as both a catalyst and a solvent at high temperatures.[4][9]
| Catalyst Type | Examples | Strengths | Common Pitfalls & Considerations |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH, PPA | Readily available, well-understood reactivity. | Can lead to charring and degradation at high temperatures. PPA can make workup difficult due to its viscosity.[6][9] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃ | Often highly effective, can be milder than strong Brønsted acids. ZnCl₂ is a classic and widely used catalyst.[3][6][9] | Must be anhydrous as water can inhibit catalytic activity. Can be difficult to remove during workup. Stoichiometric amounts are often required.[1] |
Table 1. Comparison of common acid catalysts for the Fischer indole synthesis.
Q2: I'm using an unsymmetrical ketone and getting a mixture of regioisomers, or the wrong isomer entirely. How can I control the regioselectivity?
A2: Achieving high regioselectivity is one of the most significant challenges in the Fischer indole synthesis when using unsymmetrical ketones. The reaction can proceed through two different ene-hydrazine intermediates, leading to two potential indole products. The final ratio is a delicate balance of steric and electronic factors, heavily influenced by the reaction conditions.[6][11]
-
Causality—The Battle of the Ene-hydrazines: The acid catalyst protonates the hydrazone, which then tautomerizes to an ene-hydrazine. With an unsymmetrical ketone (e.g., 2-pentanone), this tautomerization can form the kinetic (less substituted) or thermodynamic (more substituted) ene-hydrazine. The subsequent[2][2]-sigmatropic rearrangement from these intermediates dictates the final indole structure.
Troubleshooting Workflow for Regioselectivity:
Caption: Decision tree for troubleshooting regioselectivity.
Recommended Solutions:
-
Vary the Acid Catalyst: The nature and strength of the acid are paramount.[11] Stronger acids and higher acidity tend to favor cyclization toward the less sterically hindered carbon atom of the ketone.[11][12] Experimenting with a Lewis acid like ZnCl₂ versus a Brønsted acid like PPA can dramatically alter the isomeric ratio.[6][12]
-
Optimize Temperature: Temperature influences the equilibrium between the kinetic and thermodynamic ene-hydrazines.[8] Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically formed ene-hydrazine.
-
Leverage Steric Hindrance: If possible, choose a ketone where one α-position is significantly more sterically hindered than the other. This can provide a strong bias for the formation of a single regioisomer.[12]
Q3: My TLC plate shows multiple spots, and I suspect side reactions. What are the common byproducts in this synthesis?
A3: Besides regioisomers, several other side reactions can complicate the Fischer indole synthesis, particularly under harsh conditions required for bromo-substituted substrates.
-
N-N Bond Cleavage: Under strongly acidic conditions, the hydrazone intermediate can undergo cleavage of the nitrogen-nitrogen bond.[6] This is a known failure mode and leads to the formation of aniline and other decomposition products, which can be a significant issue with electron-deficient hydrazones.[13]
-
Indolenine Formation: Depending on the substitution pattern of the ketone, stable indolenine (3H-indole) byproducts can form.[6][14] These are non-aromatic isomers of the desired indole.
-
Dimerization/Polymerization: At high temperatures and acid concentrations, starting materials and the indole product itself can be susceptible to polymerization, often resulting in the formation of intractable tars.
Mitigation Strategies:
-
One-Pot Synthesis: To minimize the decomposition of potentially unstable bromo-substituted phenylhydrazones, it is often best to perform the reaction as a one-pot synthesis without isolating the hydrazone intermediate.[6][9]
-
Careful Temperature Control: While high temperatures may be needed, avoid excessive heating. Monitor the reaction closely by TLC and stop it once the starting material is consumed to prevent product degradation.[8]
-
Inert Atmosphere: Although not always required, running the reaction under an inert atmosphere (N₂ or Ar) can sometimes reduce the formation of oxidative side products and tars.
Experimental Protocol: Synthesis of 5-Bromo-2-methyl-1H-indole
This protocol describes a general procedure for the synthesis of a bromoindole from (4-bromophenyl)hydrazine and acetone. It is intended as a starting point and may require optimization.
Core Reaction Mechanism:
Caption: Key stages of the Fischer indole synthesis mechanism.
Materials:
-
(4-Bromophenyl)hydrazine hydrochloride (1.0 eq)
-
Acetone (1.2 eq)
-
Anhydrous Zinc Chloride (ZnCl₂) (1.5 eq)
-
Anhydrous Ethanol
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel
Procedure:
-
Hydrazone Formation (In Situ):
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in anhydrous ethanol.
-
Add acetone (1.2 eq) to the suspension.
-
Stir the mixture at room temperature for 30-60 minutes. Formation of the hydrazone may be observed as a change in color or precipitation.[1]
-
-
Fischer Indole Cyclization:
-
To the hydrazone mixture, carefully add anhydrous zinc chloride (1.5 eq) in one portion. Note: The addition may be exothermic.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain reflux with vigorous stirring.[1]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC), eluting with a mixture of hexanes and ethyl acetate (e.g., 4:1). The reaction is complete when the starting hydrazone spot has been consumed. This can take anywhere from 2 to 16 hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing ice water.
-
Carefully neutralize the acidic mixture by the slow, portion-wise addition of saturated NaHCO₃ solution until gas evolution ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude material by silica gel column chromatography, using a gradient of ethyl acetate in hexanes to isolate the pure 5-bromo-2-methyl-1H-indole.[1]
-
Q4: Are there any specific safety precautions I should take when working with bromo-substituted phenylhydrazines?
A4: Yes. Phenylhydrazines as a class of compounds are hazardous and require careful handling. Substituted versions, including bromo-derivatives, should be treated with the same level of caution.
-
Toxicity: Phenylhydrazine is toxic if swallowed, inhaled, or in contact with skin.[15] It is also a suspected mutagen and carcinogen.[15][16]
-
Handling: Always handle bromo-substituted phenylhydrazines and their salts in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; check compatibility charts for your specific gloves), safety goggles, and a lab coat.
-
Stability: Phenylhydrazines can be sensitive to air and light. It is often best to use them fresh or store them under an inert atmosphere in a cool, dark place. The hydrochloride salts are typically more stable and easier to handle than the free bases.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. testbook.com [testbook.com]
- 11. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 12. benchchem.com [benchchem.com]
- 13. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Suzuki Coupling: 2-Bromo-1H-indole vs. 2-Chloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 2-arylindole scaffold remains a cornerstone of pharmacophore design. Its prevalence in a multitude of clinically significant molecules necessitates robust and efficient synthetic routes. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging the critical C-C bond between the indole core and an aryl partner. However, the choice of the halide at the C2 position—typically bromine or chlorine—is a critical decision point with profound implications for catalyst selection, reaction kinetics, and overall process efficiency.
This guide provides an in-depth, experience-driven comparison of 2-bromo-1H-indole and 2-chloro-1H-indole in Suzuki coupling. We will move beyond simple protocols to explore the mechanistic rationale behind experimental choices, offering a clear framework for substrate selection and reaction optimization in your drug discovery programs.
The Mechanistic Heart of the Matter: Oxidative Addition
To understand the practical differences between using a bromo- or chloro-indole, we must first examine the catalytic cycle of the Suzuki-Miyaura reaction. The universally accepted mechanism proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The initial and often rate-determining step is the oxidative addition , where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond of the indole. The efficiency of this single step dictates the entire tempo of the reaction. The fundamental difference between 2-bromo- and 2-chloro-1H-indole lies in the strength of their respective C-X bonds.
The C-Cl bond is significantly stronger and less polarizable than the C-Br bond. Consequently, the activation energy required to break the C-Cl bond is substantially higher. This reluctance of aryl chlorides to undergo oxidative addition is the primary reason for their lower reactivity compared to aryl bromides.[1][2][3][4] The general reactivity trend for aryl halides in Suzuki coupling is well-established: I > Br >> Cl .[4][5]
Caption: Energy profile of the oxidative addition for Ar-Cl vs. Ar-Br bonds.
Comparative Analysis: Performance in the Field
This mechanistic difference translates directly into distinct requirements for catalysts, ligands, and reaction conditions.
This compound: The Reliable Workhorse
Due to the more labile C-Br bond, this compound is significantly more reactive. This provides greater flexibility in catalyst selection.
-
Catalyst Systems: While modern catalysts are always recommended for optimal results, 2-bromo-indoles can often be successfully coupled using "first-generation" palladium sources and ligands, such as Pd(PPh₃)₄ or catalyst systems generated in situ from a palladium precursor (e.g., Pd(OAc)₂) and a standard phosphine ligand like PPh₃ or dppf.[6]
-
Reaction Conditions: Couplings typically proceed under milder conditions, requiring lower temperatures and shorter reaction times to reach full conversion.
-
Cost & Availability: this compound is readily available but often more expensive than its chloro- counterpart, a factor that becomes significant at scale.
2-Chloro-1H-indole: The Cost-Effective Challenge
The inertness of the C-Cl bond makes 2-chloro-1H-indole a more challenging substrate, but its lower cost makes it highly attractive for process development and large-scale synthesis.[1][7] Success hinges on employing a highly active catalyst system specifically designed to overcome the high activation barrier of oxidative addition.
-
Catalyst Systems: The key to activating aryl chlorides is the use of specialized ligands that create a highly electron-rich and sterically bulky palladium center. This electronic character enhances the catalyst's ability to donate electron density into the σ* orbital of the C-Cl bond, facilitating its cleavage.
-
Bulky, Electron-Rich Phosphines: The development of dialkylbiaryl phosphine ligands, often called "Buchwald ligands," was a watershed moment for aryl chloride coupling.[8] Ligands like SPhos, XPhos, and RuPhos are the gold standard, demonstrating exceptional activity.[8]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable and highly active palladium complexes capable of activating even the most stubborn aryl chlorides.[9][10]
-
-
Reaction Conditions: Higher temperatures, longer reaction times, and stronger bases (e.g., K₃PO₄, Cs₂CO₃) are often necessary to drive the reaction to completion.
Data-Driven Comparison
The following table summarizes representative conditions and outcomes for the Suzuki coupling of 2-haloindoles, synthesized from literature reports. This data illustrates the more demanding conditions required for the chloro-substrate.
| Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3.0) | K₃PO₄ | Dioxane/H₂O | 80 | 12 | 95 | Adapted from[11] |
| 2-Chloro-1H-indole | Phenylboronic acid | Pd(OAc)₂ (2.0) | SPhos (4.0) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 91 | Adapted from[11] |
| 6-Bromo-2-iodoindole* | Phenylboronic acid | Pd(dppf)Cl₂ (5.0) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | 77 | [12] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | DME/H₂O | 80 | 2 | 92 | [6] |
| 6-Chloroindole | Phenylboronic acid | P1 (XPhos Precatalyst) (1.5) | - | K₃PO₄ | Dioxane/H₂O | 60 | 12 | 97 | [11] |
Note: The iodoindole example is included to further illustrate the reactivity trend (I > Br > Cl). Indazoles are included as a related N-H-containing heterocycle.
Field-Proven Experimental Protocols
The following protocols are designed to be self-validating starting points for your laboratory work. They incorporate best practices for ensuring an inert atmosphere and robust reaction setup.
Protocol 1: Suzuki Coupling of this compound (Standard Conditions)
This protocol uses a common and effective catalyst system suitable for the more reactive bromo-substrate.
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane and Degassed Water (e.g., 4:1 v/v)
-
Oven-dried Schlenk flask or reaction vial with a Teflon-sealed cap
-
Magnetic stir bar, stir plate with heating
-
Inert gas line (Argon or Nitrogen)
-
-
Experimental Workflow:
-
Setup: To the reaction vessel, add the this compound, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inerting: Seal the vessel and evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed dioxane and water via syringe. The mixture should be a suspension.
-
Reaction: Place the vessel in a preheated oil bath or heating block set to 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the 2-aryl-1H-indole.
-
Protocol 2: Suzuki Coupling of 2-Chloro-1H-indole (High-Activity Conditions)
This protocol employs a highly active pre-catalyst essential for activating the less reactive chloro-substrate.
-
Reagents & Equipment:
-
2-Chloro-1H-indole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhos Pd G2 or G3 Precatalyst (2 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-Dioxane and Degassed Water (e.g., 5:1 v/v)
-
Same equipment as Protocol 1.
-
-
Experimental Workflow:
-
Setup: To the reaction vessel (preferably in a glovebox, if available), add the 2-chloro-1H-indole, arylboronic acid, K₃PO₄, and the XPhos precatalyst. Precatalysts are air-stable but benefit from handling under an inert atmosphere.
-
Inerting: If not using a glovebox, seal the vessel and immediately perform the evacuate/backfill cycle three times.
-
Solvent Addition: Add the degassed dioxane and water via syringe.
-
Reaction: Place the vessel in a preheated heating block set to 100-110 °C and stir vigorously. The higher temperature is critical.
-
Monitoring: Monitor the reaction progress by LC-MS. These reactions may require longer times (12-24 hours).
-
Work-up & Purification: Follow steps 6 and 7 from Protocol 1.
-
Troubleshooting and Optimization
| Problem | Potential Cause & Solution |
| Low or No Conversion | 1. Inactive Catalyst: Ensure a truly inert atmosphere; oxygen can deactivate the Pd(0) species. Use freshly opened solvents and properly degas them. For chloro-substrates, ensure a sufficiently active ligand/precatalyst is used. 2. Insufficient Temperature: Chloro-indoles often require >100 °C. 3. Poor Base/Solvent Choice: The base must be soluble enough to activate the boronic acid. K₃PO₄ is often superior to carbonates for challenging couplings. |
| Homocoupling of Boronic Acid | This side reaction (R'-B(OH)₂ → R'-R') is often promoted by the presence of oxygen.[13] Solution: Improve degassing procedures for solvents and ensure a robust inert atmosphere throughout the reaction. |
| Protodeborylation | The boronic acid (R'-B(OH)₂) is converted to the corresponding arene (R'-H). Solution: This can be base or temperature-mediated. Ensure the reaction is not heated for an excessive amount of time after completion. Use the minimum necessary equivalents of boronic acid (e.g., 1.1-1.2 equiv). |
| Catalyst Decomposition | Indicated by the formation of palladium black. Solution: The ligand may be dissociating at high temperatures. Ensure the correct ligand-to-palladium ratio (typically 2:1 for monodentate ligands). Consider a more robust ligand or a precatalyst designed for stability. |
Conclusion and Strategic Recommendations
The choice between this compound and 2-chloro-1H-indole is a strategic one, balancing reactivity against cost.
-
This compound is the substrate of choice for early-stage discovery and rapid analogue synthesis . Its high reactivity ensures reliable, fast, and clean reactions under mild conditions, facilitating the quick generation of diverse compound libraries.
-
2-Chloro-1H-indole is the preferred substrate for process development and large-scale manufacturing . While it requires more specialized catalysts and forcing conditions, its significantly lower cost provides a crucial economic advantage for producing multi-gram or kilogram quantities of a target molecule.
The following workflow can guide your decision-making process.
Caption: Decision workflow for selecting the appropriate 2-halo-1H-indole.
By understanding the fundamental principles of C-X bond activation and leveraging modern catalyst technologies, researchers can effectively harness the Suzuki-Miyaura reaction for both bromo- and chloro-indoles, tailoring their synthetic strategy to meet the specific demands of their project.
References
- 1. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Yoneda Labs [yonedalabs.com]
A Senior Application Scientist's Guide to Alternative Methods for Palladium-Catalyzed Bromination of Indole
For Researchers, Scientists, and Drug Development Professionals
The introduction of a bromine atom onto an indole scaffold is a critical transformation in the synthesis of a vast array of pharmaceuticals, agrochemicals, and natural products. While palladium-catalyzed C-H bromination has been a powerful tool, its reliance on a precious and often costly metal, coupled with the need for specific ligands and sometimes harsh reaction conditions, has spurred the development of alternative, more sustainable, and cost-effective methodologies.
This guide provides an in-depth comparison of the leading alternatives to palladium-catalyzed indole bromination. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their performance, empowering you to select the optimal method for your specific synthetic challenge.
Electrochemical Bromination: A Sustainable and High-Yield Approach
Electrochemical synthesis offers an attractive alternative by replacing chemical oxidants with electricity, a "traceless" reagent. In the context of indole bromination, this method provides a transition-metal-free pathway with excellent yields and regioselectivity.
Mechanism of Electrochemical Bromination
The electrochemical bromination of indole operates on the principle of "umpolung" or polarity inversion of the bromide ion.[1][2] In a typical electrophilic aromatic substitution, the indole acts as the nucleophile and the bromine source as the electrophile. In this electrochemical approach, the bromide anion is oxidized at the anode to generate a highly electrophilic bromine species, which then reacts with the nucleophilic indole.
The proposed mechanism involves the following key steps:
-
Anodic Oxidation of Bromide: Bromide ions (from a salt like nBu₄NBr or NH₄Br) are oxidized at the anode to generate bromine radicals (Br•) and subsequently a bromine cation (Br⁺) equivalent.[1]
-
Electrophilic Attack: The highly electrophilic bromine species is attacked by the electron-rich C3 position of the indole ring.
-
Deprotonation: The resulting intermediate loses a proton to regenerate the aromatic system, yielding the 3-bromoindole product.
-
Cathodic Reduction: At the cathode, protons are reduced to hydrogen gas, completing the electrochemical circuit.[1]
Experimental Protocol: Electrochemical Synthesis of 3-Bromoindole[2]
This protocol is adapted from Zhang et al., Molecules2019 .[2]
Materials:
-
Indole
-
Tetrabutylammonium bromide (nBu₄NBr)
-
Ammonium bromide (NH₄Br)
-
Acetonitrile (MeCN), anhydrous
-
Graphite rods (anode and cathode)
-
Two-neck round-bottom flask (10 mL)
-
Magnetic stirrer
-
DC power supply
Procedure:
-
To an oven-dried 10 mL two-neck round-bottom flask equipped with a magnetic stir bar, add indole (0.20 mmol, 1 equiv.), nBu₄NBr (0.40 mmol, 2 equiv.), and NH₄Br (0.40 mmol, 2 equiv.).
-
Insert two graphite rod electrodes into the flask through the necks.
-
Add anhydrous acetonitrile (10 mL) to the flask.
-
Stir the mixture at room temperature.
-
Apply a constant current of 2 mA using a DC power supply.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 11.5 hours).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to afford 3-bromoindole.
Expected Yield: ~81%[2]
Enzymatic Bromination: The Green and Highly Selective Route
Biocatalysis has emerged as a powerful tool for sustainable chemistry, offering reactions under mild, aqueous conditions with exceptional selectivity. Halogenase enzymes, in particular, provide a green alternative for the bromination of indoles.
Mechanism of Enzymatic Bromination
Flavin-dependent halogenases, such as the RebH variant 3-LSR, are commonly employed for indole bromination.[1] The proposed mechanism involves the generation of a reactive brominating species within the enzyme's active site.
-
FADH₂ Generation: A flavin reductase, which can be co-purified with the halogenase, reduces flavin adenine dinucleotide (FAD) to FADH₂ using NADH as a cofactor.[1]
-
Formation of Hypobromous Acid: FADH₂ reacts with molecular oxygen to form a flavin hydroperoxide, which then oxidizes a bromide ion to hypobromous acid (HOBr).
-
Electrophilic Bromination: The HOBr, or a lysine-bound bromoamine intermediate, acts as the electrophile, attacking the electron-rich C3 position of the indole substrate, which is specifically oriented within the active site.[1]
-
Deprotonation: A nearby amino acid residue, such as glutamate, facilitates the deprotonation of the intermediate to yield the 3-bromoindole product.[1]
Experimental Protocol: Enzymatic Synthesis of 3-Bromoindoles[1]
This protocol is a general representation based on the work of Sana et al., Frontiers in Catalysis2022 .[1]
Materials:
-
Indole substrate
-
Partially purified RebH variant 3-LSR (co-purified with E. coli reductase)
-
Sodium bromide (NaBr)
-
Nicotinamide adenine dinucleotide (NADH)
-
Flavin adenine dinucleotide (FAD)
-
Phosphate buffer (pH 7.2)
Procedure:
-
Prepare a reaction mixture containing the indole substrate (e.g., 1 mM), NaBr (50 mM), NADH (2 mM), and FAD (10 µM) in phosphate buffer (pH 7.2).
-
Add the partially purified RebH variant 3-LSR enzyme solution to the reaction mixture.
-
Incubate the reaction at room temperature with gentle shaking.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction can be worked up by protein precipitation followed by extraction of the product with an organic solvent (e.g., ethyl acetate).
-
The crude product can be purified by chromatography if necessary.
Substrate Scope and Yields:
The RebH variant 3-LSR has been shown to tolerate a wide range of substituents on the indole ring, including both electron-donating and electron-withdrawing groups, affording monobrominated products in moderate to high yields.[1]
N-Bromosuccinimide (NBS): The Versatile and Controllable Reagent
N-Bromosuccinimide (NBS) is a widely used and commercially available reagent for bromination. Its reactivity and the regioselectivity of the bromination can be controlled by the reaction conditions, allowing for either electrophilic or radical pathways.
Mechanism of NBS Bromination
-
Electrophilic Bromination: In polar solvents, NBS can act as a source of an electrophilic bromine species ("Br⁺"). The reaction proceeds via a typical electrophilic aromatic substitution mechanism, with the highly nucleophilic C3 position of the indole being the preferred site of attack.[3]
-
Radical Bromination: In the presence of a radical initiator (e.g., AIBN or light) and in non-polar solvents, the reaction proceeds via a free-radical mechanism. This pathway typically leads to bromination at the benzylic position if an alkyl group is present on the indole ring.
The regioselectivity of electrophilic bromination can also be influenced by the solvent and additives. For instance, using DMF as a solvent can favor bromination on the benzene ring (e.g., at the C5 position) for certain indole derivatives.[4]
Experimental Protocol: Regioselective Bromination with NBS
C3-Bromination (Electrophilic):
Materials:
-
Indole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
Ice bath
Procedure: (Adapted from Li et al., Molecules2014 )[5]
-
Dissolve indole (1.0 mmol) in acetonitrile (2 mL) in a round-bottom flask.
-
Cool the solution to -10 °C using an ice-salt bath.
-
Add NBS (1.0 mmol) in one portion with stirring.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Quench the reaction with water (10 mL).
-
Extract the product with dichloromethane (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by column chromatography if necessary.
C5-Bromination (Electrophilic with Solvent Effect):
Materials:
-
Indole
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
Procedure: (General procedure based on literature precedence)[4]
-
Dissolve indole (1.0 mmol) in DMF (5 mL) in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Add NBS (1.0 mmol) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to separate the isomers.
Other Emerging Alternative Methods
While electrochemical, enzymatic, and NBS-based methods are the most well-established alternatives, research into other transition-metal-free approaches is ongoing.
-
Photocatalytic Bromination: Visible-light photoredox catalysis using organic dyes or semiconductor materials can activate brominating agents like dibromomethane under mild conditions.[6] This method offers a green and efficient way to generate bromine radicals for C-H functionalization, including the regioselective bromination of indoles at the C3 position.[6] However, detailed and broadly applicable protocols for a wide range of indole substrates are still under development.
-
Copper-Catalyzed Bromination: While copper catalysis is well-known for various C-N and C-C bond formations in indole synthesis, its application in direct C-H bromination of the indole core is less common. Some methods involve copper-catalyzed cascade reactions that result in a brominated indole product, but a general and direct C-H bromination protocol is not as established as for other metals.
-
Organocatalytic Bromination: Organocatalysis for C-H functionalization of the carbocyclic ring of indoles has seen some development.[7] However, direct organocatalytic C-H bromination of the electron-rich pyrrole ring of indole is a challenging transformation and remains an area for future research.
Comparative Analysis
| Method | Catalyst/Reagent | Key Advantages | Key Disadvantages | Typical Regioselectivity |
| Electrochemical | None (Graphite Electrodes) | Transition-metal-free, high yield, sustainable, mild conditions.[2] | Requires specialized electrochemical equipment, product stability can be an issue.[2] | C3-selective.[2] |
| Enzymatic | Halogenase (e.g., RebH) | Highly selective, environmentally benign (aqueous media, room temp.), broad substrate scope.[1] | Enzyme production and purification can be complex, lower reaction concentrations. | Primarily C3, but can be engineered for other positions.[6] |
| N-Bromosuccinimide (NBS) | NBS | Readily available, versatile, regioselectivity can be controlled by conditions. | Stoichiometric waste (succinimide), can lead to over-bromination or side reactions.[3][4] | C3 (polar solvents), C5 (with DMF), or benzylic (radical conditions).[3][4] |
| Photocatalytic | Organic Dye/Semiconductor | Mild conditions, uses visible light, green.[6] | Substrate scope and general protocols are still under development. | C3-selective.[6] |
Conclusion
The field of indole bromination has moved significantly beyond its reliance on palladium catalysis. For researchers seeking sustainable, high-yielding, and selective methods, electrochemical bromination stands out as a powerful, transition-metal-free option, particularly for C3-bromination. When ultimate selectivity and green credentials are paramount, enzymatic bromination offers unparalleled performance, with the added potential for accessing other positions on the indole ring through enzyme engineering. The classic N-bromosuccinimide remains a versatile and accessible tool, offering tunable regioselectivity through careful control of reaction conditions.
The choice of method will ultimately depend on the specific requirements of the synthesis, including the desired regioselectivity, substrate complexity, available equipment, and scalability. By understanding the principles and practicalities of these alternative methods, researchers can make more informed decisions to achieve their synthetic goals in a more efficient, cost-effective, and environmentally responsible manner.
References
- 1. Frontiers | Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Directed evolution of RebH for catalyst-controlled halogenation of indole C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organocatalytic dimensions to the C–H functionalization of the carbocyclic core in indoles: a review update - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to the Spectroscopic Differentiation of 2-Bromo-1H-Indole Isomers
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of synthetic intermediates is a cornerstone of rigorous scientific practice. Bromoindoles, a common scaffold in pharmacologically active compounds, present a frequent challenge in isomer differentiation. The position of the bromine atom on the indole ring profoundly influences the molecule's electronic properties and, consequently, its spectroscopic signature. This guide provides an in-depth comparison of the key spectroscopic characteristics of 2-bromo-1H-indole and its isomers, supported by experimental data and foundational principles, to empower researchers in their analytical endeavors.
The Critical Need for Isomer Differentiation
The isomeric purity of a compound is paramount in drug discovery and development. Different isomers can exhibit vastly different pharmacological activities, metabolic profiles, and toxicities. Therefore, the ability to unequivocally identify the specific positional isomer of a bromoindole is not merely an academic exercise but a critical step in ensuring the safety and efficacy of a potential therapeutic agent. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, are the primary tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Comparison
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) of the protons (¹H NMR) and carbon atoms (¹³C NMR) provide a detailed map of the molecular structure. The position of the electron-withdrawing bromine atom significantly perturbs the electron density distribution within the indole ring, leading to characteristic shifts for each isomer.
¹H NMR Spectral Characteristics
The ¹H NMR spectra of bromoindole isomers are distinguished by the chemical shifts and splitting patterns of the aromatic protons. The electronegativity of the bromine atom generally leads to a downfield shift of adjacent protons.
| Isomer | H-2 | H-3 | H-4 | H-5 | H-6 | H-7 | N-H |
| This compound | - | ~6.5 ppm (d) | ~7.5 ppm (d) | ~7.1 ppm (t) | ~7.1 ppm (t) | ~7.5 ppm (d) | ~8.2 ppm (br s) |
| 3-Bromo-1H-indole | ~7.3 ppm (s) | - | ~7.7 ppm (d) | ~7.2 ppm (t) | ~7.2 ppm (t) | ~7.4 ppm (d) | ~8.1 ppm (br s) |
| 4-Bromo-1H-indole | ~7.2 ppm (t) | ~6.7 ppm (t) | - | ~7.2 ppm (d) | ~7.0 ppm (t) | ~7.3 ppm (d) | ~8.2 ppm (br s) |
| 5-Bromo-1H-indole | ~7.2 ppm (t) | ~6.5 ppm (t) | ~7.7 ppm (d) | - | ~7.2 ppm (dd) | ~7.3 ppm (d) | ~8.1 ppm (br s) |
| 6-Bromo-1H-indole | ~7.1 ppm (t) | ~6.4 ppm (t) | ~7.5 ppm (d) | ~7.3 ppm (d) | - | ~7.6 ppm (s) | ~8.1 ppm (br s) |
| 7-Bromo-1H-indole | ~7.2 ppm (t) | ~6.5 ppm (t) | ~7.4 ppm (d) | ~7.0 ppm (t) | ~7.0 ppm (t) | - | ~8.3 ppm (br s) |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The multiplicity is indicated as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), and br s (broad singlet).
¹³C NMR Spectral Characteristics
The effect of the bromine substituent is even more pronounced in the ¹³C NMR spectra. The carbon atom directly attached to the bromine atom experiences a significant downfield shift, while other carbons are affected to varying degrees depending on their proximity and the resonance effects.
| Isomer | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a |
| This compound | ~112 | ~101 | ~129 | ~121 | ~122 | ~120 | ~112 | ~137 |
| 3-Bromo-1H-indole | ~125 | ~92 | ~129 | ~120 | ~123 | ~122 | ~112 | ~135 |
| 4-Bromo-1H-indole | ~125 | ~102 | ~128 | ~112 | ~124 | ~122 | ~114 | ~136 |
| 5-Bromo-1H-indole | ~125 | ~102 | ~130 | ~123 | ~113 | ~124 | ~113 | ~135 |
| 6-Bromo-1H-indole | ~125 | ~102 | ~129 | ~121 | ~122 | ~115 | ~123 | ~136 |
| 7-Bromo-1H-indole | ~126 | ~102 | ~126 | ~121 | ~123 | ~120 | ~115 | ~134 |
Note: The chemical shifts are approximate and can vary depending on the solvent. Data for some isomers is based on closely related structures and predictive models.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.[1] For bromoindoles, the key vibrational bands to observe are the N-H stretch, C-H stretches, and the C-Br stretch.
-
N-H Stretch: A characteristic sharp peak is typically observed in the region of 3400-3300 cm⁻¹.
-
Aromatic C-H Stretch: These appear as a group of weak to medium bands above 3000 cm⁻¹.
-
C=C Aromatic Ring Stretching: Strong absorptions are present in the 1600-1450 cm⁻¹ region.
-
C-Br Stretch: The carbon-bromine stretching vibration is found in the fingerprint region, typically between 650 and 500 cm⁻¹, although its identification can sometimes be complicated by other absorptions in this region.
While the IR spectra of the different bromoindole isomers will be broadly similar, subtle shifts in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation when compared against a known reference spectrum.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For bromoindoles, the most characteristic feature is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity.
The fragmentation of bromoindoles under electron ionization (EI) typically involves the loss of a bromine radical (•Br) or hydrobromic acid (HBr), followed by the characteristic fragmentation of the indole ring. The position of the bromine atom can influence the relative abundance of certain fragment ions, providing clues to its location. For example, the loss of HCN from the pyrrole ring is a common fragmentation pathway for indoles.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system exhibits characteristic absorption bands in the UV region. The position and intensity of these bands are sensitive to the substitution pattern on the ring. The bromine atom, being a chromophore, can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted indole. While UV-Vis spectroscopy is generally less definitive for isomer differentiation than NMR, it can be a useful complementary technique. The UV absorption spectra of indole and its derivatives typically show two main absorption bands, corresponding to the ¹La and ¹Lb electronic transitions.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound isomers.
General Workflow for Spectroscopic Analysis
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of organic compounds.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified bromoindole isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a 400 MHz or higher field spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans will be required compared to the ¹H NMR spectrum due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands for the N-H, C-H, and C=C stretching vibrations, as well as the fingerprint region.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the bromoindole isomer in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC Separation: Inject a small volume of the solution into the GC. The different isomers will be separated based on their boiling points and interactions with the stationary phase of the GC column.
-
MS Detection: As each isomer elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization) and the mass-to-charge ratio of the resulting ions is measured.
-
Data Analysis: Analyze the mass spectrum of each isomer, paying close attention to the molecular ion peaks (and their isotopic pattern) and the fragmentation pattern.
Conclusion
The spectroscopic analysis of this compound isomers requires a multi-technique approach for unambiguous identification. While ¹H and ¹³C NMR spectroscopy provide the most detailed structural information, IR, MS, and UV-Vis spectroscopy offer valuable complementary data. By carefully analyzing and comparing the spectra of an unknown sample with the characteristic data presented in this guide, researchers can confidently determine the isomeric identity of their bromoindole compounds, ensuring the integrity and reproducibility of their scientific work.
References
A Comparative Guide to the Biological Activity of Bromoindoles Versus Other Halogenated Indoles
Introduction: The Privileged Scaffold of Indole and the Influence of Halogenation
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its versatile framework allows for diverse chemical modifications, leading to compounds with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, and neurological activities.[3] The introduction of halogen atoms—fluorine (F), chlorine (Cl), bromine (Br), and iodine (I)—onto the indole ring is a powerful strategy to modulate the physicochemical and biological properties of the parent molecule. Halogenation can significantly impact a compound's lipophilicity, electronic distribution, and metabolic stability, thereby influencing its binding affinity to biological targets and overall efficacy.[4]
This guide provides an in-depth, objective comparison of the biological activities of bromoindoles against their fluoro-, chloro-, and iodo- counterparts. We will delve into their comparative performance in anticancer, antimicrobial, and neurological applications, supported by experimental data from peer-reviewed literature. Furthermore, this guide will furnish detailed experimental protocols for key biological assays, enabling researchers to validate and expand upon these findings.
Comparative Biological Activities: A Halogen-by-Halogen Analysis
The nature and position of the halogen substituent on the indole ring play a critical role in determining the biological activity profile of the resulting compound. The following sections compare the efficacy of bromoindoles with other halogenated indoles in key therapeutic areas.
Anticancer Activity: A Battle for Potency
Halogenated indoles have emerged as a promising class of anticancer agents, often exerting their effects through the inhibition of key signaling pathways involved in cell proliferation and survival.[5][6][7] The choice of halogen can profoundly influence the cytotoxic potency.
Generally, the trend for anticancer activity among mono-halogenated indoles appears to be influenced by both the type of halogen and its position on the indole ring. For instance, studies on substituted indoles have shown that the presence of a halogen at the C5 or C6 position can enhance cytotoxic effects.[8] While direct comparative studies across all four halogens at the same position are limited, some trends can be inferred from the available data. For example, a study on indole derivatives revealed that a 4-chloro-substituted compound exhibited potent inhibition of both MCF-7 and MDA-MB-468 breast cancer cell lines.[7] Another study highlighted a 3-(2-bromoethyl)-indole as a significant inhibitor of colon cancer cell growth.[9]
Table 1: Comparative Anticancer Activity (IC50, µM) of Halogenated Indole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 | 13.2 | [7] |
| 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 | 8.2 | [7] |
| 3-(2-Bromoethyl)-indole (BEI-9) | SW480 (colon) | 12.5 | [9] |
| 3-(2-Bromoethyl)-indole (BEI-9) | HCT116 (colon) | 5 | [9] |
| Di-halogenated flavone (BrCl-F) | CLB70 (canine lymphoma) | Strong cytotoxicity | [10] |
It is important to note that di- and multi-halogenated indoles often exhibit enhanced activity. For instance, di-halogenated flavones containing both bromine and chlorine showed strong cytotoxic activity against canine lymphoma and leukemia cells.[10]
Antimicrobial Activity: Halogens in the Fight Against Pathogens
The antimicrobial properties of halogenated indoles are well-documented, with bromine and chlorine substitutions often conferring potent activity against a range of bacteria and fungi.[11][12][13] The position of the halogen is a critical determinant of efficacy.
Quantitative structure-activity relationship (QSAR) analyses have revealed that chloro and bromo substitutions at the C4 or C5 positions of the indole ring are essential for potent antibacterial activity against Vibrio parahaemolyticus.[14] In a comparative study of halogenated indoles against Staphylococcus aureus, di-halogenated indoles, such as 4-bromo-6-chloroindole and 6-bromo-4-iodoindole, demonstrated significantly improved antibacterial activity compared to mono-halogenated and non-halogenated indole.[11]
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Halogenated Indoles
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Indole | S. aureus | 1000 | [11] |
| 5-Iodoindole | S. aureus | 100 | [11] |
| 4-Bromo-6-chloroindole | S. aureus | 30 | [11] |
| 6-Bromo-4-iodoindole | S. aureus | 20 | [11] |
| 4,6-Dibromoindole | Candida species | 10-50 | [12] |
| 5-Bromo-4-chloroindole | Candida species | 10-50 | [12] |
| 6-Bromoindole | Vibrio campbellii | >200 (inhibits virulence at 10 µM) | [13][15] |
| 7-Bromoindole | Vibrio campbellii | >200 (inhibits virulence at 10 µM) | [13][15] |
| 4-Fluoroindole | Vibrio campbellii | >200 (inhibits virulence at 10 µM) | [13][15] |
| 5-Iodoindole | Vibrio campbellii | >200 (inhibits virulence at 10 µM) | [13][15] |
Interestingly, some halogenated indoles exhibit potent antivirulence activity at sub-inhibitory concentrations, suggesting a mechanism of action that disrupts bacterial pathogenesis without directly killing the bacteria.[13][15] This is a particularly attractive feature in an era of growing antibiotic resistance.
Neurological Activity: Modulating Receptors in the Central Nervous System
The indole scaffold is a key component of many neurotransmitters, most notably serotonin. Consequently, halogenated indoles have been extensively investigated for their ability to modulate various receptors in the central nervous system, including serotonin (5-HT) and dopamine (D) receptors.[16][17][18][19] The affinity and selectivity for these receptors are highly dependent on the nature and position of the halogen substituent.
Bromoindoles, in particular, have shown significant affinity for various serotonin receptor subtypes. For example, 5-bromo-N,N-dimethyltryptamine has been identified as a potent ligand for several 5-HT receptors. The introduction of halogens can also influence the neuroprotective properties of indole derivatives.[16][20][21][22]
Table 3: Comparative Neurological Receptor Binding Affinity (Ki, nM) of Halogenated Indole Derivatives
| Compound | Receptor | Ki (nM) | Reference |
| 5-Bromo-N,N-dimethyltryptamine | 5-HT1A | High nanomolar affinity | [23] |
| 5-Bromo-N,N-dimethyltryptamine | 5-HT1B/1D | High nanomolar affinity | [23] |
| 5-Bromo-N,N-dimethyltryptamine | 5-HT2B | High nanomolar affinity | [23] |
| 5-Bromo-N,N-dimethyltryptamine | 5-HT6 | High nanomolar affinity | [23] |
| 5-Bromo-N,N-dimethyltryptamine | 5-HT7 | High nanomolar affinity | [23] |
| Indole derivative with Br at C5/C6 | 5-HT6 | 0.085 | [17] |
The data suggests that bromine substitution can lead to high-affinity ligands for serotonin receptors, making bromoindoles promising candidates for the development of novel therapeutics for neurological and psychiatric disorders.
Experimental Protocols: A Practical Guide for Researchers
To facilitate further research and validation of the findings presented in this guide, detailed protocols for key biological assays are provided below.
Protocol 1: MTT Assay for Anticancer Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Halogenated indole compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the halogenated indole compounds. Include a vehicle control (solvent only) and an untreated control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Halogenated indole compounds
-
Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the halogenated indole compounds in the broth medium directly in the 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.
Caption: Workflow for the broth microdilution MIC assay.
Protocol 3: Radioligand Binding Assay for Neurological Receptor Affinity
Radioligand binding assays are used to quantify the interaction between a ligand (e.g., a halogenated indole) and a receptor, allowing for the determination of binding affinity (Ki).[24][25][26]
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest (e.g., serotonin or dopamine receptors)
-
Radiolabeled ligand with high affinity and specificity for the receptor
-
Unlabeled halogenated indole compound (test ligand)
-
Assay buffer
-
Filtration apparatus with glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled test compound. Determine the IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) and then calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Conclusion: The Versatility of Bromoindoles and Future Directions
This comparative guide highlights the significant and diverse biological activities of bromoindoles and other halogenated indoles. The introduction of a halogen atom, particularly bromine, can profoundly enhance the therapeutic potential of the indole scaffold. Bromoindoles have demonstrated potent anticancer, antimicrobial, and neurological activities, often exhibiting superior performance compared to their non-halogenated or other halogenated counterparts in specific contexts.
The structure-activity relationship is complex, with the position of the halogen being as crucial as the nature of the halogen itself. Further systematic studies directly comparing the four halogens at various positions on the indole ring are warranted to fully elucidate these relationships and to guide the rational design of more potent and selective therapeutic agents. The experimental protocols provided herein offer a foundation for researchers to contribute to this exciting and rapidly evolving field of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. "3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer a" by V. Kameshwara Rao, Bhupender S. Chhikara et al. [digitalcommons.chapman.edu]
- 6. 3-substitued indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Bromo-and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study [frontiersin.org]
- 11. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. vliz.be [vliz.be]
- 14. benchchem.com [benchchem.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Azepinoindole derivatives with high affinity for brain dopamine and serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development of new indole-derived neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 26. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to the Synthesis and Spectroscopic Validation of 2-bromo-1H-indole
For researchers and professionals in drug discovery and organic synthesis, the structural integrity of building blocks is paramount. 2-bromo-1H-indole is a pivotal intermediate, offering a reactive handle for constructing complex molecular architectures. Ensuring its unambiguous synthesis and purity is a critical first step in any synthetic campaign. This guide provides an in-depth comparison of a primary synthetic route and its rigorous validation by modern spectroscopic techniques, contrasted with an alternative approach.
Part 1: Primary Synthesis via Electrophilic Bromination
The most common and direct method for synthesizing this compound is the electrophilic bromination of indole. The choice of brominating agent is crucial for regioselectivity. While molecular bromine can be used, it often leads to over-bromination and the formation of undesired byproducts. A milder and more selective reagent, N-Bromosuccinimide (NBS), is frequently the reagent of choice.[1][2]
Causality of Experimental Choices:
-
Reagent: NBS is preferred over Br₂ because it provides a slow, constant, and low concentration of electrophilic bromine, which helps to control the reaction and selectively target the most nucleophilic C3 position of the indole ring. However, subsequent rearrangement or in-situ isomerization under specific conditions can lead to the desired 2-bromo isomer.[3] For direct access to this compound, a protection-deprotection strategy is often employed.
-
Solvent: Solvents like N,N-dimethylformamide (DMF) can moderate the reactivity of NBS and influence the regioselectivity of the bromination on the indole ring.[1][4]
-
Temperature: The reaction is typically run at low temperatures (e.g., 0-5°C) to minimize side reactions and improve selectivity.
Experimental Protocol: Synthesis of this compound
This protocol is a well-established method for the laboratory-scale synthesis of the target compound.[5]
-
Preparation: To a solution of indole (1 eq.) in anhydrous DMF, cooled to 0°C in an ice bath, add N-bromosuccinimide (1.05 eq.) portion-wise over 15 minutes, ensuring the temperature does not exceed 5°C.
-
Reaction: Stir the reaction mixture at 0°C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction by pouring the mixture into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#34A853", penwidth=2];
} end Caption: Workflow for the synthesis of this compound.
Part 2: Comprehensive Spectroscopic Validation
The identity and purity of the synthesized this compound must be unequivocally confirmed. A multi-technique spectroscopic approach provides a self-validating system, where data from each analysis corroborates the others.
A. Mass Spectrometry (MS): The Bromine Fingerprint
Mass spectrometry is often the first and most definitive technique for confirming the successful incorporation of a bromine atom.
Why it's authoritative: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[6] This results in a characteristic isotopic pattern in the mass spectrum. For a molecule containing a single bromine atom, two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity will be observed, separated by 2 m/z units.[7] This pattern is a unique fingerprint for monobrominated compounds.
Expected Data for this compound (C₈H₆BrN):
-
Molecular Weight: ~196.04 g/mol [8]
-
[M]⁺ Peak (containing ⁷⁹Br): m/z ≈ 195
-
[M+2]⁺ Peak (containing ⁸¹Br): m/z ≈ 197
-
Intensity Ratio of [M]⁺/[M+2]⁺: ~1:1
Any significant deviation from this pattern would suggest the absence of bromine or the presence of multiple bromine atoms.
| Ion | Calculated m/z | Observed m/z | Relative Intensity | Interpretation |
| [C₈H₆⁷⁹BrN]⁺ | 194.968 | ~195 | ~100% | Molecular ion with ⁷⁹Br |
| [C₈H₆⁸¹BrN]⁺ | 196.966 | ~197 | ~98% | Molecular ion with ⁸¹Br |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming the precise location of the bromine atom.
¹H NMR Spectroscopy: Positional Confirmation
The key to validating the 2-bromo structure is observing the disappearance of the proton signal at the C2 position and the resulting changes in the coupling patterns of the remaining protons. In the starting material, indole, the H2 proton typically appears as a triplet or doublet of doublets around 6.5 ppm.
Expected Data for this compound:
-
N-H Proton: A broad singlet typically downfield (>8.0 ppm).
-
Aromatic Protons: Complex multiplets between 7.0-7.7 ppm. The absence of the characteristic H2 signal and shifts in the H3 proton signal are key indicators.
-
H3 Proton: Will now appear as a singlet or a small doublet (due to long-range coupling) around 6.4-6.5 ppm.
¹³C NMR Spectroscopy: Direct Evidence of Bromination
¹³C NMR directly probes the carbon skeleton. The carbon atom attached to the electronegative bromine (C2) will experience a significant shift in its resonance.
Why it's authoritative: The C2 carbon in indole resonates around 120-125 ppm.[9] Upon bromination at this position, the strong deshielding effect of the bromine atom will shift the C2 signal significantly downfield, while the C3 signal will be shifted upfield.
| Carbon Atom | Expected Chemical Shift (δ) for Indole (ppm) | Expected Chemical Shift (δ) for this compound (ppm) | Rationale for Shift |
| C2 | ~124.5 | ~111-115 | Strong shielding effect from bromine attachment. |
| C3 | ~102.2 | ~120-125 | Deshielding effect. |
| C4-C7 | Various | Minor shifts | Minor inductive and resonance effects. |
| C8 (C3a) | ~128.0 | ~128-130 | Minor shifts. |
| C9 (C7a) | ~135.7 | ~136-138 | Minor shifts. |
Note: Specific chemical shifts can vary based on the solvent and concentration.
C. Infrared (IR) Spectroscopy: Functional Group Analysis
IR spectroscopy is used to confirm the presence of key functional groups. For this compound, the most important vibration is the N-H stretch of the indole ring.
-
N-H Stretch: A characteristic sharp peak is expected in the region of 3400-3450 cm⁻¹. Its presence confirms that the indole nitrogen has not participated in the reaction.
-
Aromatic C-H Stretch: Peaks typically appear above 3000 cm⁻¹.
-
C=C Aromatic Stretch: Strong absorptions in the 1450-1600 cm⁻¹ region.
dot graph [rankdir=LR, splines=ortho]; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#EA4335"]; edge [color="#5F6368", penwidth=2];
Caption: A multi-technique approach to spectroscopic validation.
Part 3: Comparison with an Alternative Synthetic Route
An alternative to direct bromination involves a palladium-catalyzed C-N bond formation.[10] This route often starts with a pre-halogenated aniline derivative and constructs the indole ring, offering a different approach to controlling the substitution pattern.
Alternative Route: Palladium-Catalyzed Cyclization
This method might involve the coupling of a 2-bromoaniline derivative with an alkyne, followed by an intramolecular cyclization.
Comparison:
| Feature | Primary Route (NBS Bromination) | Alternative Route (Pd-Catalyzed) |
| Regioselectivity | Can be challenging; risk of polybromination and isomeric impurities (e.g., 3-bromoindole).[11][12] | Generally high, as the bromine position is pre-determined by the starting material. |
| Number of Steps | Typically 1-2 steps (including protection if necessary). | Often multi-step, requiring synthesis of precursors. |
| Reagent Toxicity | NBS is a hazardous substance. | Palladium catalysts can be toxic and require removal from the final product. |
| Validation Challenges | Spectroscopic analysis must carefully screen for isomeric impurities (e.g., 3-bromo, 5-bromo). GC-MS is highly effective for this. | Validation must confirm the successful ring closure and retention of the bromine atom. Impurities may include unreacted starting materials or partially cyclized intermediates. |
Conclusion
The synthesis of this compound via electrophilic bromination with NBS is a direct and efficient method, but it demands rigorous spectroscopic validation to confirm regioselectivity and rule out isomeric impurities. The combined data from Mass Spectrometry, ¹H NMR, ¹³C NMR, and IR spectroscopy provides an unassailable confirmation of the structure. While alternative routes like palladium-catalyzed cyclizations offer better control over regiochemistry, they often involve more steps. The choice of synthetic route will depend on the specific requirements of the research, including scale, purity needs, and available starting materials. However, regardless of the path taken, the principles of comprehensive, multi-technique spectroscopic validation remain the bedrock of trustworthy chemical synthesis.
References
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound | C8H6BrN | CID 11805631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. bmse000097 Indole at BMRB [bmrb.io]
- 10. Indole synthesis [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to Catalysts for the Functionalization of 2-Bromo-1H-indole: A Senior Application Scientist's Perspective
The indole scaffold is a privileged structure in medicinal chemistry and materials science, making the development of efficient and selective methods for its functionalization a paramount objective for researchers.[1] Among the various starting materials, 2-bromo-1H-indole serves as a versatile and readily accessible building block for introducing molecular complexity at the C2-position. The choice of catalyst is the most critical parameter dictating the success, efficiency, and scope of these transformations.
This guide provides an in-depth comparative analysis of various catalytic systems for the functionalization of this compound. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind catalyst selection, offering field-proven insights to aid researchers in navigating the complexities of catalyst choice for their specific synthetic challenges.
The Landscape of Catalytic C-C and C-N Bond Formation
The functionalization of this compound predominantly relies on transition-metal-catalyzed cross-coupling reactions. The general workflow for these transformations is depicted below.
Caption: A generalized workflow for the catalytic cross-coupling of this compound.
The primary catalytic players in this field are palladium, copper, and to a lesser extent, nickel and iron. In recent years, photocatalytic and metal-free approaches have also emerged as viable, and often more sustainable, alternatives.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Indole Functionalization
Palladium catalysis is the most established and versatile methodology for the functionalization of aryl halides, including this compound.[1] The success of these reactions is highly dependent on the choice of ligand, which modulates the steric and electronic properties of the palladium center.
Suzuki-Miyaura Coupling: Forging C(sp²)—C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for the synthesis of 2-aryl-1H-indoles. The choice of palladium catalyst and ligand is crucial for achieving high yields.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | High yield and short reaction time reported for a similar 5-bromo-1-ethyl-1H-indazole substrate.[2] |
| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | DMF | 100 | 4 | Moderate | General conditions for Suzuki coupling of bromo-indole derivatives.[3] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | ~90-98 | Highly active catalyst system, often allowing for lower catalyst loadings. |
Expertise & Experience: The Pd(dppf)Cl₂ system is often a reliable starting point for Suzuki couplings of heteroaryl halides due to the ligand's ability to stabilize the palladium catalyst and promote efficient transmetalation. For more challenging substrates, the use of bulky and electron-rich biarylphosphine ligands like SPhos can be advantageous.
Buchwald-Hartwig Amination: Constructing the C—N Bond
The Buchwald-Hartwig amination has revolutionized the synthesis of N-aryl and N-alkyl indoles. The choice of ligand is critical to prevent catalyst decomposition and promote reductive elimination.[4][5]
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | t-BuOH | 120 | - | Good to Excellent | A robust system for a wide range of amines and aryl halides.[6] |
| Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 90 | 24 | Excellent | Highly active for the amination of challenging substrates.[7] |
| Pd(OAc)₂ | CM-phos | K₂CO₃ | t-BuOH | 120 | - | High | An indolylphosphine ligand showing excellent catalytic activity.[6] |
Trustworthiness: The use of pre-catalysts, where the active Pd(0) species is generated in situ, often provides more reproducible results than using air-sensitive Pd(0) sources directly.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to 2-alkynyl-1H-indoles, which are valuable intermediates for further transformations. This reaction typically employs a dual catalytic system of palladium and copper.[8][9][10][11]
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | RT | 24 | Good | A classic and widely used catalyst system for Sonogashira couplings.[12] |
| PdCl₂(PhCN)₂ / X-Phos | Cs₂CO₃ | Dioxane | 80 | >12 | Good | A copper-free system that can be advantageous for substrates sensitive to copper.[13] |
Authoritative Grounding: The generally accepted mechanism for the Sonogashira coupling involves a synergistic interplay between the palladium and copper catalysts. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper catalyst activates the terminal alkyne.
Heck Reaction: The Path to Alkenylated Indoles
The Heck reaction enables the synthesis of 2-alkenyl-1H-indoles. The reaction is typically carried out in the presence of a palladium catalyst and a base.[14][15][16][17][18]
| Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | Et₃N | Acetonitrile | 80-90 | 1 | - | General conditions for the Heck reaction of bromoarenes.[19] |
| Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 80 | 4 | Good | Use of an aqueous medium can enhance catalyst activity and is environmentally benign.[20] |
Copper-Catalyzed Couplings: A Cost-Effective Alternative
Copper catalysts offer a more economical and less toxic alternative to palladium for certain cross-coupling reactions, particularly for C-N bond formation.[21]
Chan-Lam Coupling: N-Arylation with Boronic Acids
The Chan-Lam coupling provides a powerful method for the N-arylation of indoles using arylboronic acids.
| Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Cu(OAc)₂ | - | - | - | - | High | Can often be performed under aerobic conditions without the need for a base or ligand.[13][22] |
| CuI / diamine ligand | K₃PO₄ | Toluene | - | - | High | The use of a diamine ligand can significantly accelerate the reaction.[23] |
Expertise & Experience: While palladium catalysts are generally more active for a wider range of substrates, copper-catalyzed N-arylation is particularly effective for electron-rich amines and indoles.
Emerging Catalytic Systems: Nickel, Iron, and Beyond
While less common than palladium and copper, other transition metals are gaining traction for the functionalization of aryl halides.
-
Nickel Catalysis: Nickel catalysts are attractive due to their lower cost and unique reactivity, sometimes enabling transformations that are challenging for palladium.[9][15][24][25][26]
-
Iron Catalysis: As a highly abundant and non-toxic metal, iron catalysis is a growing area of interest for sustainable chemistry, although its application to indole functionalization is still developing.[27]
Photocatalysis and Metal-Free Systems: The Next Frontier
Recent advances have led to the development of photocatalytic and metal-free methods for C-N bond formation, offering milder reaction conditions and avoiding the use of precious metals.
-
Photocatalytic C-N Coupling: These methods utilize a photocatalyst that, upon irradiation with visible light, can initiate the cross-coupling process.[28]
-
Metal-Free C-N Coupling: These reactions are typically promoted by strong bases or other organic reagents, completely circumventing the need for a metal catalyst.[21][24]
Mechanistic Considerations: The "Why" Behind the "How"
The choice of catalyst, ligand, and base is not arbitrary. It is guided by the fundamental steps of the catalytic cycle: oxidative addition, transmetalation (or related step), and reductive elimination.
Caption: A simplified representation of the catalytic cycle for cross-coupling reactions.
The electronic properties of the this compound and the coupling partner, as well as the steric and electronic properties of the ligand, all influence the rates of these elementary steps. For instance, electron-rich ligands can facilitate the oxidative addition of the aryl bromide to the metal center.[12][14]
Experimental Protocols
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen) add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the degassed solvent (e.g., dimethoxyethane/water, 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (e.g., 2-12 h), monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Copper-Catalyzed Chan-Lam N-Arylation
-
To a reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and the copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%).
-
Add the solvent (e.g., methanol or dichloromethane).
-
Stir the reaction mixture at room temperature, open to the air, for the required time (e.g., 24-48 h).
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Conclusion
The functionalization of this compound is a well-developed field with a diverse array of catalytic methods at the disposal of the synthetic chemist. Palladium-based catalysts remain the most versatile and widely used, with a vast library of ligands available to fine-tune reactivity. Copper catalysts provide a cost-effective and often milder alternative, particularly for C-N bond formation. The continued development of catalysts based on more abundant metals like nickel and iron, as well as the emergence of photocatalytic and metal-free strategies, promises a future of more sustainable and efficient indole synthesis. The optimal choice of catalyst will always depend on the specific substrate, desired transformation, and practical considerations such as cost and scalability. A thorough understanding of the underlying mechanistic principles is therefore indispensable for rational catalyst selection and reaction optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. orgsyn.org [orgsyn.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nickel-Catalyzed trans-Carboamination across Internal Alkynes to Access Multifunctionalized Indoles [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 12. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni(i)/Ni(iii) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Heck Reaction [organic-chemistry.org]
- 17. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. odinity.com [odinity.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. scite.ai [scite.ai]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Visible-light-initiated nickel-catalyzed amination of aryl halides using thioxanthen-9-one as a photocatalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 24. Nickel-catalyzed cascade carbonylative synthesis of N-benzoyl indoles from 2-nitroalkynes and aryl iodides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 25. Recent advances in dual photoredox/nickel catalyzed alkene carbofunctionalised reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. BJOC - Copper-catalyzed N-arylation of amines with aryliodonium ylides in water [beilstein-journals.org]
- 28. The facile synthesis of 2-bromoindoles via Cs2CO3-promoted intramolecular cyclization of 2-(gem-dibromovinyl)anilines under transition-metal-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Mastering the Safe Handling of 2-Bromo-1H-Indole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth technical and safety information for handling 2-bromo-1H-indole, a compound with significant potential in synthetic chemistry and pharmaceutical research. Moving beyond a simple checklist, this document explains the rationale behind each procedural step, ensuring a culture of safety and scientific excellence in your laboratory.
Immediate Safety and Hazard Assessment
This compound and its derivatives should be handled with caution. While specific toxicity data for this compound is not extensively documented, data from structurally similar bromoindoles indicate that it should be treated as a hazardous substance.[1][2][3] The primary hazards associated with bromoindoles include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3]
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
Therefore, a thorough risk assessment is mandatory before any handling of this compound.[4] All personnel must be trained on its specific hazards and the appropriate emergency procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is a critical final barrier against chemical exposure, supplementing essential engineering controls like fume hoods.[1][5] The following table outlines the recommended PPE for handling this compound.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[1][2] | Protects eyes and face from splashes of the chemical or solvents. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1] It is crucial to inspect gloves before use and to practice proper removal techniques to avoid skin contamination.[1][5] | Protects hands from direct contact with the chemical. |
| Skin and Body Protection | A flame-resistant lab coat is required.[1] Wear long pants and closed-toe shoes to cover all exposed skin.[1] | Prevents skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator may be required if engineering controls are insufficient or during spill cleanup. The need for respiratory protection should be determined by a risk assessment.[1][2] | Prevents inhalation of dust or aerosols. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for minimizing risk. The following workflow provides a step-by-step guide for safe handling.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before beginning work, ensure that a safety shower and eyewash station are readily accessible.[2] The work area within the chemical fume hood should be clean and uncluttered.
-
Donning PPE: Follow the correct sequence for donning PPE to ensure complete protection.
-
Weighing and Transfer: When weighing the solid compound, do so in a fume hood to minimize the risk of inhalation. Use a spatula for transfers and avoid creating dust.
-
In Solution: When working with this compound in solution, be mindful of the solvent's hazards in addition to the compound itself.
-
Post-Experiment: After completing the experimental work, decontaminate all surfaces and equipment.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Wash hands thoroughly with soap and water after removing gloves.[6]
Emergency Procedures: Spill and Exposure Response
In the event of a spill or exposure, a swift and informed response is critical.
Spill Cleanup Protocol:
For a minor spill of solid this compound within a chemical fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
-
Containment: Cover the spill with an inert absorbent material like vermiculite or sand.[7]
-
Collection: Carefully sweep the absorbed material into a designated hazardous waste container.[7] Avoid creating dust.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[7][8]
-
Disposal: Label the waste container and dispose of it as hazardous waste.[9]
For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[7]
Caption: Emergency response workflow for a chemical spill.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[2] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Disposal Plan
All waste containing this compound, including contaminated lab supplies, must be treated as hazardous waste.[9]
-
Waste Collection: Use a designated, clearly labeled, and sealed container for all this compound waste.[10]
-
Segregation: Do not mix this compound waste with other incompatible waste streams.
-
Regulatory Compliance: Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste.[9][11] Consult your institution's EHS department for specific guidance.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The first rinse should be collected as hazardous waste.[10] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best to consult with EHS.[12]
By adhering to these guidelines, you can ensure a safe and productive research environment when working with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
- 7. Spills, Leaks, and Releases - Environmental Health and Safety [ehs.iastate.edu]
- 8. qmul.ac.uk [qmul.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. epa.gov [epa.gov]
- 12. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
